1-Ethyl-2-fluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWWLNKVUIHGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455279 | |
| Record name | 1-Ethyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-49-1 | |
| Record name | 1-Ethyl-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Discovery of 1-Ethyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and spectral characterization of 1-ethyl-2-fluorobenzene (CAS No. 446-49-1). While the discovery of this specific compound is not prominently documented in publicly available literature, its synthesis can be achieved through established organometallic cross-coupling reactions. This document details plausible synthetic routes, providing general experimental protocols and expected analytical data.
Physicochemical Properties and Spectroscopic Data
This compound is a halogenated aromatic compound with the molecular formula C₈H₉F and a molecular weight of 124.16 g/mol .[1] A summary of its key physical and spectroscopic properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉F | [1] |
| Molecular Weight | 124.16 g/mol | [1] |
| CAS Number | 446-49-1 | [1] |
| Boiling Point | 137.1 °C at 760 mmHg | |
| Density | 0.982 g/cm³ | |
| ¹⁹F NMR | Data available | [1] |
| ¹H NMR | Predicted shifts are available | |
| ¹³C NMR | Predicted shifts are available | |
| Mass Spectrum | Predicted fragmentation patterns are available | |
| IR Spectrum | Predicted vibrational frequencies are available |
Note: Experimentally obtained spectroscopic data for this compound is not widely published. The data presented is a combination of available information and predicted values.
Synthesis of this compound
The synthesis of this compound can be approached through several established cross-coupling methodologies. The Kumada coupling reaction presents a primary and efficient route.
Kumada Coupling Reaction
The Kumada coupling is a transition metal-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide.[2][3][4][5] For the synthesis of this compound, this would involve the reaction of a 2-fluorophenyl Grignard reagent with an ethyl halide or, more commonly, the reaction of ethylmagnesium bromide with a 2-halofluorobenzene. The latter is generally preferred due to the commercial availability of the starting materials.
A potential reaction scheme is the coupling of 2-bromofluorobenzene with ethylmagnesium bromide, catalyzed by a nickel or palladium complex.
Reaction: 2-Bromofluorobenzene + Ethylmagnesium Bromide → this compound + MgBr₂
The following is a generalized experimental protocol for a Kumada coupling reaction that can be adapted for the synthesis of this compound.
Materials:
-
2-Bromofluorobenzene
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Palladium or Nickel catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (three-necked flask, condenser, dropping funnel)
Procedure:
Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.
-
In a three-necked flask under an inert atmosphere, add magnesium turnings.
-
Add a solution of ethyl bromide in anhydrous diethyl ether or THF dropwise to the magnesium turnings.
-
The reaction is typically initiated with a small crystal of iodine or by gentle heating.
-
Once the reaction starts, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Kumada Coupling Reaction
-
To the freshly prepared ethylmagnesium bromide solution, add the palladium or nickel catalyst.
-
A solution of 2-bromofluorobenzene in anhydrous diethyl ether or THF is then added dropwise to the reaction mixture at room temperature or with gentle cooling.
-
The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).
Step 3: Work-up and Purification
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.
Quantitative Data: While a specific yield for the synthesis of this compound via this method is not readily available in the literature, similar Kumada coupling reactions typically proceed with moderate to good yields, often in the range of 60-90%.
Alternative Synthetic Routes
While Kumada coupling is a primary method, other cross-coupling reactions or classical organic reactions could also be employed for the synthesis of this compound.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation of fluorobenzene with an ethylating agent such as ethyl bromide or ethene in the presence of a Lewis acid catalyst (e.g., AlCl₃) is another potential route.[6][7][8][9][10]
Reaction: Fluorobenzene + Ethyl Halide (or Ethene) --(Lewis Acid)--> this compound + 1-Ethyl-4-fluorobenzene
A significant drawback of this method is the formation of a mixture of ortho and para isomers (this compound and 1-ethyl-4-fluorobenzene), as well as the potential for polyalkylation.[8] The separation of these isomers can be challenging.
Conclusion
The synthesis of this compound can be effectively achieved through modern organometallic cross-coupling reactions, with the Kumada coupling being a particularly suitable method offering good potential yields and regioselectivity. While classical methods like Friedel-Crafts alkylation are also plausible, they present challenges in controlling isomer formation. This guide provides a foundational understanding for researchers and professionals in the field to approach the synthesis of this and related fluorinated aromatic compounds. Further research to establish detailed experimental data for specific reaction conditions and to explore the potential applications of this compound is warranted.
References
- 1. This compound | C8H9F | CID 11105361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. Kumada Coupling | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 1-Ethyl-2-fluorobenzene: Physicochemical Properties and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-ethyl-2-fluorobenzene, a halogenated aromatic compound of interest in various chemical research and development sectors. This document compiles essential data, including physicochemical characteristics, spectral information, and safety considerations, presented in a clear and accessible format to support laboratory work and theoretical investigations.
Core Physicochemical Properties
This compound, with the CAS number 446-49-1, is a substituted aromatic hydrocarbon.[1][2] Its fundamental properties are summarized in the table below, offering a snapshot of its physical nature and behavior under standard conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉F | [3][4] |
| Molecular Weight | 124.16 g/mol | [2][4] |
| Appearance | Colorless liquid | |
| Density | 0.982 g/cm³ | [5] |
| Boiling Point | 136-137 °C at 760 mmHg | [5][6] |
| Melting Point | Not available | |
| Flash Point | 25.783 °C | [5] |
| Refractive Index | 1.478 | [5] |
| Vapor Pressure | 8.863 mmHg at 25°C | [5] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [7][8] |
Spectroscopic Data
A ¹⁹F NMR spectrum for this compound is indexed on PubChem, indicating its availability through specialized databases.[4] The chemical shift and coupling constants in ¹H and ¹³C NMR spectra would be influenced by the ortho-relationship of the ethyl and fluoro groups, leading to complex splitting patterns that are diagnostic of this substitution pattern.
Synthesis and Purification
The synthesis of this compound can be approached through several established organometallic and fluorination methodologies. A common strategy involves the introduction of the ethyl group to a fluorinated benzene precursor or the fluorination of an ethyl-substituted benzene derivative.
A potential synthetic route is illustrated in the diagram below. This generalized workflow highlights the key transformations that could be employed.
Caption: A potential synthetic pathway for this compound.
Experimental Protocol: General Friedel-Crafts Acylation followed by Reduction
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general procedure based on established organic chemistry principles would involve a two-step process:
-
Friedel-Crafts Acylation of Fluorobenzene:
-
To a cooled solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or carbon disulfide), acetyl chloride would be added dropwise.
-
Fluorobenzene would then be added slowly to the reaction mixture, maintaining a low temperature.
-
The reaction would be stirred for several hours and then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer would be separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent would be removed under reduced pressure to yield crude 2-fluoroacetophenone.
-
-
Reduction of 2-Fluoroacetophenone:
-
The crude 2-fluoroacetophenone could be reduced to this compound using a standard method such as the Wolff-Kishner reduction (hydrazine and a strong base like potassium hydroxide in a high-boiling solvent) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid).
-
Following the reduction, the product would be isolated by extraction and purified.
-
Purification
Purification of the final product would typically be achieved by fractional distillation under atmospheric or reduced pressure to separate it from any unreacted starting materials or byproducts. The purity of the collected fractions would be assessed using techniques such as gas chromatography (GC) or NMR spectroscopy.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the interplay of the electron-donating ethyl group and the electron-withdrawing, yet ortho-para directing, fluoro group. The fluorine atom, being highly electronegative, exerts a strong inductive effect, while the ethyl group is an activating group. This combination influences the regioselectivity of electrophilic aromatic substitution reactions.
The compound is expected to be stable under normal laboratory conditions.[11] However, as with many organic compounds, it should be stored in a cool, well-ventilated area away from sources of ignition, as it is a flammable liquid.[11] It is incompatible with strong oxidizing agents.[11]
The logical relationship of the substituents' effects on the aromatic ring's reactivity is depicted in the following diagram:
Caption: Factors influencing the chemical reactivity of this compound.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information for the isomeric 1-ethyl-4-fluorobenzene and the parent compound fluorobenzene provides guidance on safe handling.[11] These related compounds are flammable liquids and vapors.[11]
General safety precautions include:
-
Handling in a well-ventilated area or fume hood.
-
Keeping away from heat, sparks, and open flames.
-
Using non-sparking tools.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
In case of fire, using carbon dioxide, dry chemical powder, or foam.
Biological Activity
There is currently no significant information available in the public domain regarding the biological activity or signaling pathways associated with this compound. As a relatively simple synthetic organic compound, it is not expected to have specific biological roles unless investigated as part of a larger medicinal chemistry program.
Conclusion
References
- 1. This compound | CAS#:446-49-1 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. 1-ETHYNYL-2-FLUOROBENZENE(766-49-4) IR Spectrum [chemicalbook.com]
- 4. This compound | C8H9F | CID 11105361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 446-49-1 [chemnet.com]
- 6. CAS 446-49-1 | 1700-3-33 | MDL MFCD11846034 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. 1-Ethyl-2-Methylbenzene | C9H12 | CID 11903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-ETHYL-4-FLUOROBENZENE | 459-47-2 [chemicalbook.com]
- 9. p-Fluoroethylbenzene [webbook.nist.gov]
- 10. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. fishersci.com [fishersci.com]
Spectroscopic and Mechanistic Analysis of 1-Ethyl-2-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-ethyl-2-fluorobenzene, a key intermediate in various synthetic applications. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. Furthermore, a mechanistic exploration of its synthesis via Friedel-Crafts alkylation is presented.
Spectroscopic Data Analysis
The structural elucidation of this compound is critically dependent on a multi-faceted spectroscopic approach. The following sections provide a detailed analysis of its NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the presence of fluorine, both ¹H and ¹³C NMR spectra exhibit characteristic splitting patterns arising from heteronuclear coupling.
¹H NMR (Proton NMR) Data
Predicted data as experimental spectra are not publicly available.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.00 | m | 4H | Ar-H |
| 2.65 | q | 2H | -CH₂-CH₃ |
| 1.20 | t | 3H | -CH₂-CH₃ |
¹³C NMR (Carbon-13 NMR) Data
Predicted data as experimental spectra are not publicly available.
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, ¹JCF ≈ 245 Hz) | C -F |
| ~130 (d, ³JCF ≈ 8 Hz) | Ar-C H |
| ~128 (d, ⁴JCF ≈ 3 Hz) | Ar-C H |
| ~124 (d, ²JCF ≈ 19 Hz) | Ar-C H |
| ~124 (d, ²JCF ≈ 6 Hz) | C -CH₂CH₃ |
| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C H |
| ~22 | -C H₂-CH₃ |
| ~14 | -CH₂-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2970-2850 | Strong | Aliphatic C-H Stretch |
| 1600-1585 | Medium-Strong | Aromatic C=C Stretch |
| 1500-1400 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | C-F Stretch |
| 750-700 | Strong | Ortho-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.
| m/z | Relative Intensity (%) | Assignment |
| 124 | 100 | [M]⁺ (Molecular Ion) |
| 109 | ~80 | [M - CH₃]⁺ |
| 91 | ~60 | [M - CH₂CH₃]⁺ (Tropylium ion) |
| 77 | ~40 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 500MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
IR Spectroscopy
The IR spectrum of liquid this compound can be obtained using the thin-film method. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer, with data typically collected over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting positively charged fragments are then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.
Synthesis of this compound: A Mechanistic Pathway
This compound can be synthesized via the Friedel-Crafts alkylation of fluorobenzene with an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The fluorine atom is an ortho-, para-director, leading to a mixture of this compound and 1-ethyl-4-fluorobenzene.
Caption: Friedel-Crafts ethylation of fluorobenzene.
Experimental Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of this compound is outlined below.
Caption: Spectroscopic analysis workflow.
A Comprehensive Technical Guide to 1-Ethyl-2-fluorobenzene for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 1-ethyl-2-fluorobenzene, a key aromatic compound with significant potential in various research and development applications, particularly in the fields of medicinal chemistry and materials science. This document consolidates essential data, experimental protocols, and conceptual frameworks to support advanced scientific endeavors.
Chemical Identity and Properties
This compound, a colorless liquid, is a substituted aromatic hydrocarbon. Its unique combination of an ethyl group and a fluorine atom on the benzene ring imparts specific chemical and physical properties that are of interest in organic synthesis and for the development of novel molecules.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 446-49-1[1] |
| Molecular Formula | C₈H₉F[2] |
| Synonyms | 2-Ethylfluorobenzene, Benzene, 1-ethyl-2-fluoro-[2] |
| InChI | InChI=1S/C8H9F/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3[1] |
| InChIKey | LMWWLNKVUIHGBR-UHFFFAOYSA-N[1] |
| SMILES | CCC1=CC=CC=C1F[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 124.16 g/mol [3] |
| Density | 0.982 g/cm³[2] |
| Boiling Point | 137.1 °C at 760 mmHg[2] |
| Flash Point | 25.8 °C[2] |
| Refractive Index | 1.478[2] |
| Vapor Pressure | 8.863 mmHg at 25°C[2] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is available across various techniques.
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Key Features and Data Source |
| ¹⁹F NMR | Data available on PubChem, acquired on a Bruker WM-250 instrument.[1] |
| ¹³C NMR | Spectral data is available from various chemical suppliers and databases. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H and C-F stretching and aromatic ring vibrations are expected. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to its molecular weight. |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of Fluorobenzene via the Balz-Schiemann Reaction (Adapted for Didactic Purposes)
This protocol is based on the well-established synthesis of fluorobenzene and serves as a procedural guide.
Materials:
-
Aniline (or 2-ethylaniline for the target molecule)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Fluoboric Acid (HBF₄) or Boric Acid and Hydrofluoric Acid
-
Ice
-
Methyl Alcohol
-
Ethyl Ether
-
Calcium Chloride (anhydrous)
-
Sodium Hydroxide (NaOH) solution (10%)
Procedure:
-
Diazotization: A solution of aniline (or 2-ethylaniline) hydrochloride is prepared by dissolving the amine in concentrated hydrochloric acid and water, then cooling the mixture to below 0°C in an ice-salt bath. A solution of sodium nitrite in water is then added slowly while maintaining the low temperature to form the diazonium salt. The completion of the reaction is monitored using potassium iodide-starch paper.[4]
-
Precipitation of the Diazonium Fluoborate: The cold diazonium salt solution is treated with an ice-cold solution of fluoboric acid. This results in the precipitation of the diazonium fluoborate salt as a crystalline solid. The precipitate is then filtered, washed sequentially with cold water, cold methyl alcohol, and finally with ethyl ether to remove impurities.[4]
-
Thermal Decomposition: The dried diazonium fluoborate salt is carefully heated. The salt decomposes to yield fluorobenzene (or this compound), nitrogen gas, and boron trifluoride. The product is collected by distillation. The decomposition should be initiated gently with a small flame and controlled, potentially with cooling if the reaction becomes too vigorous.[4]
-
Purification: The collected distillate is washed several times with a 10% sodium hydroxide solution to remove any phenolic byproducts, followed by a water wash. The organic layer is then dried over anhydrous calcium chloride and purified by fractional distillation to yield the pure fluorinated aromatic compound.[4]
Role in Drug Development and Medicinal Chemistry
The introduction of fluorine into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. Fluorinated aromatic compounds are key building blocks in the synthesis of a wide range of pharmaceuticals. While specific biological activities of this compound are not extensively documented, its structural motif is relevant to the design of novel therapeutic agents. Derivatives of fluoroarenes have shown a range of biological activities, including anticancer properties.[5]
Conceptual Workflow: Role of Fluorinated Aromatics in Drug Discovery
The following diagram illustrates the general workflow and rationale for incorporating fluorinated aromatic compounds like this compound into a drug discovery pipeline.
Caption: Workflow for incorporating fluorinated aromatics in drug discovery.
Reactivity and Safety
Reactivity: this compound is stable under normal conditions. It is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen fluoride.[6]
Safety: This compound is a flammable liquid and vapor. Appropriate safety precautions, such as working in a well-ventilated area and avoiding sources of ignition, are necessary. Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[6]
This technical guide provides a foundational understanding of this compound for its application in research and development. For further information, consulting the referenced literature and safety data sheets is recommended.
References
- 1. This compound | C8H9F | CID 11105361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 446-49-1 [chemnet.com]
- 3. scbt.com [scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Technical Guide: Physicochemical Properties of 1-Ethyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the experimentally determined and reported physicochemical properties of 1-ethyl-2-fluorobenzene, with a focus on its boiling and melting points. This document outlines the relevant data, experimental methodologies for their determination, and a logical workflow for these analytical procedures.
Physicochemical Data
| Property | Value | Conditions |
| Boiling Point | 137.127 °C | At 760 mmHg |
| Melting Point | Data not available | - |
Experimental Protocols
The following sections describe standard experimental methodologies for the determination of the boiling and melting points of a liquid aromatic compound such as this compound.
Boiling Point Determination (Thiele Tube Method)
This method is a common and accurate technique for determining the boiling point of a small liquid sample.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating mantle or Bunsen burner
-
Heat transfer fluid (e.g., mineral oil)
-
Sample of this compound
Procedure:
-
Sample Preparation: Fill the small test tube with this compound to a depth of approximately 1-2 cm.
-
Capillary Tube Insertion: Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The base of the test tube should be level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with a suitable heat transfer fluid to a level just above the side-arm.
-
Sample Immersion: Carefully immerse the thermometer and attached test tube into the Thiele tube, ensuring the sample is below the surface of the heat transfer fluid.
-
Heating: Gently heat the side arm of the Thiele tube. The shape of the tube is designed to ensure uniform heating of the fluid via convection.
-
Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Boiling Point Reading: Turn off the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools. Record this temperature.
-
Verification: Allow the apparatus to cool further, and then repeat the heating and cooling cycle to obtain a second reading for accuracy.
Melting Point Determination (Capillary Method)
While the melting point for this compound is not reported, the following is a standard procedure for determining the melting point of a solid organic compound. This protocol would be applicable if a solid sample were available.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (open at one end)
-
Sample of the solid compound
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: If necessary, finely powder the solid sample using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.
-
Placing in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.
-
Heating: Set the apparatus to heat at a moderate rate.
-
Observation: Observe the sample through the magnifying lens.
-
Melting Range Determination: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Purity Assessment: A narrow melting range (typically 1-2 °C) is indicative of a pure compound.
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of an organic compound like this compound.
Caption: Workflow for Determining Physicochemical Properties.
The Solubility Profile of 1-Ethyl-2-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-ethyl-2-fluorobenzene in common laboratory solvents. Due to a lack of specific experimentally determined quantitative data in publicly available literature, this guide synthesizes information from physicochemical properties, predictive models, and established experimental protocols to offer a robust framework for understanding and determining the solubility of this compound.
Core Concepts: Predicting Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The physicochemical properties of this compound (CAS: 446-49-1) provide strong indicators of its expected solubility.
Physicochemical Properties:
| Property | Value | Implication for Solubility |
| Molecular Formula | C8H9F | The presence of a benzene ring and an ethyl group contributes to its nonpolar character. |
| Molecular Weight | 124.16 g/mol | - |
| LogP (Octanol-Water Partition Coefficient) | 2.38810[1] | A positive LogP value indicates that this compound is more soluble in octanol (a nonpolar solvent) than in water (a polar solvent), classifying it as a lipophilic or "fat-loving" compound. |
| Boiling Point | 137.1 °C[1] | - |
| Density | 0.982 g/cm³[1] | - |
Based on its chemical structure—an aromatic ring with an ethyl group and a fluorine atom—and its LogP value, this compound is expected to be poorly soluble in polar solvents like water and highly soluble in nonpolar organic solvents.
Estimated Solubility of this compound
The following table presents estimated solubility values for this compound in a range of common laboratory solvents. These estimations are based on its lipophilic nature (LogP > 2) and the general solubility characteristics of similar halogenated aromatic compounds. It is important to note that these are not experimentally verified values and should be used as a guideline for solvent selection.
| Solvent | Solvent Type | Estimated Solubility | Rationale |
| Water | Polar Protic | Very Low / Insoluble | The nonpolar aromatic ring and ethyl group dominate the molecule's character, leading to poor interaction with polar water molecules. |
| Methanol | Polar Protic | Low to Moderate | While polar, methanol has a shorter alkyl chain than ethanol and can engage in some limited dipole-dipole interactions. |
| Ethanol | Polar Protic | Moderate to High | The ethyl group of ethanol provides a nonpolar character that can better solvate the nonpolar parts of this compound. |
| Acetone | Polar Aprotic | High / Miscible | Acetone's ability to act as a hydrogen bond acceptor and its moderate polarity make it a good solvent for a wide range of organic compounds. |
| Diethyl Ether | Nonpolar | High / Miscible | As a nonpolar solvent, diethyl ether is expected to readily dissolve the nonpolar this compound. |
| Hexane | Nonpolar | High / Miscible | Hexane is a classic nonpolar solvent and is anticipated to be an excellent solvent for this nonpolar compound. |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended. This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow the undissolved solute to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding of the solubility of this compound for research and development purposes. For critical applications, it is imperative to determine the solubility experimentally using the protocols outlined herein.
References
Navigating the Safety Profile of 1-Ethyl-2-fluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available health and safety information for 1-ethyl-2-fluorobenzene. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. Crucially, detailed toxicological studies specifically for this compound are limited in publicly accessible literature. Therefore, this guide also draws upon data from the structurally related and more thoroughly studied compounds, ethylbenzene and fluorobenzene, to provide a more complete, albeit inferred, safety profile. All quantitative data should be interpreted with this context in mind.
Executive Summary
This compound is a flammable liquid requiring careful handling to prevent ignition. While specific toxicological data is scarce, information from its structural analogs, ethylbenzene and fluorobenzene, suggests potential for skin, eye, and respiratory irritation. Symptoms of overexposure may include headache, dizziness, and nausea. Standard personal protective equipment and adequate ventilation are essential when handling this compound. This guide summarizes the known physical and chemical properties, provides guidance on safe handling and emergency procedures, and outlines general toxicological testing methodologies relevant to this class of compounds.
Physicochemical and Safety Data
The following tables summarize the key quantitative data available for this compound and its relevant isomers.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 446-49-1[1] |
| Molecular Formula | C8H9F[1] |
| Molecular Weight | 124.16 g/mol [1] |
| Boiling Point | 137.1 °C at 760 mmHg[1] |
| Flash Point | 25.8 °C[1] |
| Density | 0.982 g/cm³[1] |
| Vapor Pressure | 8.86 mmHg at 25°C[1] |
| Refractive Index | 1.478[1] |
| LogP | 2.38810 |
Table 2: GHS Classification and Hazard Information for this compound Isomers
| Hazard Statement (H-phrase) | 1-Ethyl-4-fluorobenzene |
| H226: Flammable liquid and vapor | ✓[2] |
| H315: Causes skin irritation | ✓[2] |
| H319: Causes serious eye irritation | ✓[2] |
| H335: May cause respiratory irritation | ✓[2] |
| Signal Word | Warning[2] |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Exclamation Mark)[3] |
Note: Specific GHS classification for this compound is not consistently available across sources. The data for the 4-isomer is presented as a likely analogue.
Toxicological Profile (Inferred from Analogs)
Due to the lack of specific toxicological studies on this compound, this section summarizes data from ethylbenzene and fluorobenzene to provide an indication of potential hazards.
Acute Toxicity
Acute exposure to related aromatic compounds can cause irritation and central nervous system depression.
Table 3: Acute Toxicity Data for Ethylbenzene
| Endpoint | Species | Route | Value |
| LD50 | Rat | Oral | 3500 mg/kg |
| LC50 | Rat | Inhalation | 17.2 mg/L (4 hours) |
Data for ethylbenzene is indicative and may not directly translate to this compound.
Irritation and Sensitization
Based on data for 1-ethyl-4-fluorobenzene, this compound is expected to be a skin and eye irritant.[2] It may also cause respiratory tract irritation if inhaled.[2] No data is available to suggest it is a skin sensitizer.
Chronic Toxicity and Carcinogenicity
Long-term exposure data for this compound is not available. For ethylbenzene, chronic inhalation exposure has been associated with effects on the liver, kidneys, and endocrine system in animal studies.[4] Ethylbenzene is classified by IARC as "Possibly carcinogenic to humans" (Group 2B).
Experimental Protocols (General OECD Guidelines)
While specific experimental data for this compound is lacking, the following are summaries of standard OECD test guidelines that would be used to assess the toxicological properties of such a chemical.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.[5]
-
Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the dose for the next. The method aims to classify the substance into a toxicity category rather than determining a precise LD50.[6][7]
-
Animals: Typically, young adult rats of a single sex (usually females as they are often slightly more sensitive) are used.[8]
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[8]
-
A small group of animals (typically 3) is dosed with the starting concentration.[7]
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[7]
-
Depending on the outcome (number of mortalities), the dose is either increased or decreased for the next group of animals, or the study is concluded.
-
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification and labelling.[9]
Skin Irritation - OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method assesses the potential of a substance to cause skin irritation.[1][10]
-
Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[10] The potential for skin irritation is determined by the resulting cell viability.[10]
-
Procedure:
-
The test substance is applied to the surface of the RhE tissue.[10]
-
After a defined exposure period, the substance is removed by washing.
-
The cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the reduction of a vital dye by the mitochondria of living cells.[10]
-
-
Data Analysis: The percentage of viable cells is calculated relative to a negative control. A chemical is identified as an irritant if the cell viability is below a certain threshold (typically ≤ 50%).[4]
Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[3][11]
-
Principle: The test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control.[3] The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[3]
-
Animals: Historically, albino rabbits have been the preferred species for this test.[3]
-
Procedure:
-
Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the irritant potential of the substance. A weight-of-evidence approach, including data from in vitro and ex vivo tests, is strongly encouraged to minimize animal testing.[11][12]
Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to the health and safety assessment of a chemical like this compound.
Safe Handling and Storage
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]
-
Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools. Take precautionary measures against static discharge.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.[13]
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[13] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards.[13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
While this compound is a valuable compound in research and development, the limited availability of specific toxicological data necessitates a cautious approach to its handling. By adhering to the safety precautions outlined in this guide and considering the potential hazards inferred from structurally similar compounds, researchers can minimize risks. Further toxicological studies are warranted to fully characterize the health and safety profile of this chemical.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 1-Ethyl-4-fluorobenzene | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. iivs.org [iivs.org]
- 5. oecd.org [oecd.org]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. x-cellr8.com [x-cellr8.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 13. delltech.com [delltech.com]
A Comprehensive Technical Guide to 1-Ethyl-2-fluorobenzene and Its Analogs for Researchers and Drug Development Professionals
An In-depth Survey of Synthesis, Properties, and Biological Potential
This technical guide provides a detailed overview of 1-ethyl-2-fluorobenzene and its analogs, targeting researchers, scientists, and professionals in the field of drug development. The strategic incorporation of a fluorine atom onto an aromatic scaffold can significantly influence a molecule's physicochemical and biological properties, making fluorinated aromatic compounds a subject of intense research interest. This document collates available data on the synthesis, properties, and potential applications of this compound and related structures, presenting it in a structured and accessible format.
Core Compound: this compound
This compound (also known as 2-ethylfluorobenzene) is an aromatic organic compound. The presence of both an ethyl group and a fluorine atom on the benzene ring ortho to each other creates a unique electronic and steric environment that can be exploited in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| CAS Number | 446-49-1 | [1] |
| Molecular Formula | C₈H₉F | [1] |
| Molecular Weight | 124.16 g/mol | [1] |
| Boiling Point | 137.1 °C at 760 mmHg | [2] |
| Density | 0.982 g/cm³ | [2] |
| Refractive Index | 1.478 | [2] |
| Flash Point | 25.8 °C | [2] |
| Vapor Pressure | 8.86 mmHg at 25°C | [2] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Spectrum Type | Key Features/Notes |
| ¹⁹F NMR | Data available on PubChem, acquired on a Bruker WM-250 instrument.[1] |
| ¹H NMR | |
| ¹³C NMR | |
| Mass Spectrometry | |
| Infrared (IR) Spectroscopy |
Synthesis of Fluorobenzene Derivatives
The synthesis of fluorinated aromatic compounds is a well-established field, with several general methods available. While a specific, detailed protocol for the industrial synthesis of this compound is not publicly detailed, the following represents a common and illustrative laboratory-scale approach based on the Balz-Schiemann reaction.
General Experimental Protocol: Balz-Schiemann Reaction for Fluorobenzene Synthesis
The Balz-Schiemann reaction is a cornerstone in aromatic fluorine chemistry. It involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Materials:
-
Aniline derivative (e.g., 2-ethylaniline for the synthesis of this compound)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄)
-
Ice
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Diazotization: The starting aniline derivative is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled aniline solution while maintaining the temperature below 10 °C. This step forms the diazonium salt.
-
Formation of Tetrafluoroborate Salt: A chilled solution of tetrafluoroboric acid or sodium tetrafluoroborate is then added to the diazonium salt solution. This results in the precipitation of the diazonium tetrafluoroborate salt.
-
Isolation and Drying: The precipitated diazonium tetrafluoroborate is collected by filtration, washed with cold water, cold methanol, and finally a cold organic solvent like diethyl ether to facilitate drying. The salt must be thoroughly dried.
-
Thermal Decomposition: The dried diazonium tetrafluoroborate salt is gently heated. The decomposition reaction releases nitrogen gas and boron trifluoride, yielding the desired fluorinated aromatic compound. This step should be performed in a well-ventilated fume hood with appropriate safety precautions as the decomposition can sometimes be vigorous.
-
Purification: The crude product is then purified, typically by distillation, to yield the pure fluorinated benzene derivative.
A general yield for the Balz-Schiemann reaction is in the range of 50-56%.[3]
Below is a conceptual workflow for this synthesis.
Caption: Conceptual workflow for the synthesis of this compound via the Balz-Schiemann reaction.
Analogs of this compound and Their Potential Biological Significance
The introduction of a fluorine atom into a molecule can have profound effects on its biological activity.[4] This is due to several factors, including:
-
Increased Lipophilicity: The substitution of a hydrogen atom with fluorine can increase the lipid solubility of a drug, which can, in turn, enhance its transport and absorption in the body.[4]
-
Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a hydrogen atom at or near a metabolic site with fluorine can block metabolism at that position, increasing the drug's half-life.[4]
-
Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can affect a drug's interaction with its biological target.
Given these properties, fluorobenzene derivatives are found in a wide range of pharmacologically active compounds, including:
-
Antibacterial and Antifungal Agents: Many fluoroquinolone antibiotics contain a fluorobenzene moiety.[4]
-
Anticancer Agents: Fluorinated compounds have shown promise as anticancer agents.
-
Psychoactive Agents: Some fluorobenzoyl derivatives exhibit psychoactive properties.[4]
-
Anti-inflammatory Drugs (NSAIDs): The fluorobenzene scaffold is present in some non-steroidal anti-inflammatory drugs.[4]
-
Anticonvulsants: Certain fluorophenyl-containing drugs have demonstrated anticonvulsant activity.[4]
While specific biological activity data for this compound is not widely published, its structural motifs are present in various biologically active molecules. The following table presents a conceptual list of analogs and their potential (hypothesized) biological relevance based on the known activities of similar structures.
| Analog Structure | Potential Biological Relevance | Rationale |
| 1-(2-Fluoroethyl)benzene | CNS activity, metabolic stability probe | Modification of the ethyl chain with fluorine can impact metabolic stability and lipophilicity, properties crucial for CNS drugs. |
| 2-Ethyl-1,3-difluorobenzene | Altered electronic properties, potential for enhanced binding | The addition of a second fluorine atom can significantly alter the electronic distribution of the ring, potentially leading to stronger interactions with biological targets. |
| 4-Amino-1-ethyl-2-fluorobenzene | Precursor for further derivatization, potential for kinase inhibition | The amino group provides a handle for further chemical modification and is a common feature in many kinase inhibitors. |
| 1-Ethyl-2-fluoro-4-nitrobenzene | Synthetic intermediate, potential for antimicrobial activity | The nitro group is a strong electron-withdrawing group and a common feature in some antimicrobial compounds. It can also be reduced to an amine for further functionalization. |
Logical Relationships in Drug Discovery
The process of discovering and developing a new drug based on a core scaffold like this compound follows a logical progression. This can be visualized as a signaling pathway, where information from one stage triggers the next.
Caption: A simplified representation of the logical flow in a typical drug discovery and development pipeline.
Conclusion
This compound and its analogs represent a class of compounds with significant potential in medicinal chemistry and materials science. The strategic placement of the fluorine and ethyl groups on the benzene ring provides a scaffold with tunable electronic and steric properties. While detailed biological data for the parent compound is limited in the public domain, the known pharmacological activities of other fluorobenzene derivatives suggest that this is a fruitful area for further investigation. The synthetic methodologies for accessing these compounds are well-established, providing a solid foundation for the design and synthesis of novel analogs for biological screening. This guide serves as a foundational resource for researchers looking to explore the potential of this intriguing class of molecules.
References
interpreting the 1H and 13C NMR spectra of 1-ethyl-2-fluorobenzene.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Ethyl-2-fluorobenzene
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation of small organic molecules. The document details the expected chemical shifts, coupling constants, and signal multiplicities, supported by data tables and visualizations of key structural relationships and experimental workflows.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the ethyl group protons and the aromatic ring protons. The presence of the fluorine atom introduces additional complexity through hydrogen-fluorine (H-F) coupling.
1. Aliphatic Region (Ethyl Protons):
-
Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent. They are adjacent to the three protons of the methyl group, which will split their signal into a quartet (n+1 rule, where n=3). Due to the proximity to the aromatic ring, these protons are deshielded and expected to appear at approximately 2.7 ppm .
-
Methyl Protons (-CH₃): The three equivalent protons of the methyl group are adjacent to the two protons of the methylene group, resulting in a triplet signal (n+1 rule, where n=2). This signal is expected in the upfield region, around 1.2 ppm . The typical coupling constant (³J_HH) for the ethyl group is approximately 7.5 Hz.
2. Aromatic Region (Benzene Ring Protons): The four protons on the substituted benzene ring are all chemically non-equivalent, leading to four distinct signals in the downfield region (typically 6.9 - 7.3 ppm). Their multiplicities are complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
-
H-3: This proton is ortho to the fluorine atom and meta to the ethyl group. It will be split by H-4 (ortho, ³J_HH ≈ 8 Hz) and H-5 (meta, ⁴J_HH ≈ 2.5 Hz). Crucially, it will also exhibit a large ortho H-F coupling (³J_HF ≈ 9 Hz). This will likely result in a doublet of doublet of doublets (ddd) .
-
H-4: This proton is meta to both the fluorine and ethyl groups. It will be split by H-3 (ortho, ³J_HH ≈ 8 Hz), H-5 (ortho, ³J_HH ≈ 8 Hz), and the fluorine atom (meta, ⁴J_HF ≈ 6 Hz). This complex splitting pattern is expected to produce a triplet of doublets (td) or a more complex multiplet.
-
H-5: This proton is para to the fluorine and meta to the ethyl group. It is coupled to H-4 (ortho, ³J_HH ≈ 8 Hz), H-6 (ortho, ³J_HH ≈ 8 Hz), and H-3 (para, ⁵J_HH ≈ 0.5 Hz, often unresolved). The para H-F coupling (⁵J_HF) is typically very small or zero. This signal is expected to be a triplet or a narrow multiplet.
-
H-6: This proton is ortho to the ethyl group and meta to the fluorine atom. It will be split by H-5 (ortho, ³J_HH ≈ 8 Hz) and the fluorine atom (meta, ⁴J_HF ≈ 6 Hz). This should result in a doublet of doublets (dd) .
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted δ (ppm) | Multiplicity | H-H Coupling (J_HH, Hz) | H-F Coupling (J_HF, Hz) | Integration |
| -CH₃ | 1.2 | Triplet (t) | ³J = 7.5 | - | 3H |
| -CH₂- | 2.7 | Quartet (q) | ³J = 7.5 | - | 2H |
| H-5 | 7.0 | Triplet (t) | ³J ≈ 8 | - | 1H |
| H-3 | 7.1 | ddd | ³J ≈ 8, ⁴J ≈ 2.5 | ³J ≈ 9 | 1H |
| H-6 | 7.2 | dd | ³J ≈ 8 | ⁴J ≈ 6 | 1H |
| H-4 | 7.25 | td | ³J ≈ 8 | ⁴J ≈ 6 | 1H |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, as all carbon atoms are chemically non-equivalent. The key feature is the coupling between carbon and fluorine atoms, which splits the carbon signals into doublets.
-
Aliphatic Carbons: Two signals are expected for the ethyl group, a -CH₂- carbon around 23 ppm and a -CH₃ carbon around 14 ppm .
-
Aromatic Carbons: Six signals are expected for the aromatic carbons.
-
C-2 (Carbon bonded to Fluorine): This carbon will appear furthest downfield in the aromatic region (around 161 ppm ) due to the high electronegativity of fluorine. It will exhibit a very large one-bond C-F coupling constant (¹J_CF ≈ 245 Hz ), appearing as a large doublet.
-
Other Aromatic Carbons: The remaining five aromatic carbons will also be split by fluorine, but with smaller, long-range coupling constants. The two-bond couplings (²J_CF to C-1 and C-3) are typically around 20-25 Hz. The three-bond couplings (³J_CF to C-6 and C-4) are around 7-9 Hz, and the four-bond coupling (⁴J_CF to C-5) is the smallest at approximately 3-4 Hz.
-
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted δ (ppm) | Multiplicity (from C-F Coupling) | C-F Coupling (J_CF, Hz) |
| -CH₃ | 14 | Singlet | - |
| -CH₂- | 23 | Singlet | - |
| C-3 | 115 | Doublet (d) | ²J ≈ 21 |
| C-5 | 124 | Doublet (d) | ⁴J ≈ 3 |
| C-4 | 128 | Doublet (d) | ³J ≈ 8 |
| C-6 | 129 | Doublet (d) | ³J ≈ 8 |
| C-1 | 132 | Doublet (d) | ²J ≈ 22 |
| C-2 | 161 | Doublet (d) | ¹J ≈ 245 |
Visualizations
Molecular Structure and Key NMR Couplings
Caption: Key through-bond J-couplings in this compound.
Standard NMR Experimental Workflow
Caption: A standard workflow for NMR sample analysis.
Experimental Protocols
The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following are generalized protocols for ¹H and ¹³C NMR experiments.
Sample Preparation
A properly prepared sample is crucial for obtaining a high-resolution spectrum.[1]
-
Weighing the Sample: For a standard 5 mm NMR tube, weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the spectrometer's deuterium lock system.[1]
-
Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for both ¹H and ¹³C spectra.[3]
-
Dissolution and Transfer: Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[4] Particulates can degrade the magnetic field homogeneity and broaden spectral lines.[1]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
Parameters are typically set on a 400 or 500 MHz spectrometer.[3]
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically -2 to 12 ppm to cover all expected proton signals.
-
Acquisition Time: 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for accurate quantitative measurements.
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
Data Processing
After acquisition, the raw data (Free Induction Decay, or FID) must be processed.[3]
-
Fourier Transformation: An exponential window function is applied (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) before Fourier transformation converts the time-domain FID signal into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure, positive absorption lineshape.
-
Baseline Correction: A polynomial function is applied to create a flat baseline across the spectrum.
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]
-
Analysis: Peaks are identified (peak picking), and their integrals (for ¹H) are calculated to determine proton ratios.
References
Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 1-Ethyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-fluorobenzene (C8H9F) is an aromatic compound with a molecular weight of approximately 124.16 g/mol .[1][2] Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification and characterization in complex mixtures, a common requirement in pharmaceutical research and development. Electron ionization mass spectrometry induces fragmentation by bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be dominated by cleavages of the ethyl side chain and reactions involving the aromatic ring, influenced by the presence of the fluorine atom.
Formation of the Molecular Ion
Upon electron impact, a this compound molecule loses an electron to form the molecular ion (M+•), which would be observed at a mass-to-charge ratio (m/z) of 124.
C8H9F + e- → [C8H9F]+• + 2e-
Major Fragmentation Routes
The primary fragmentation pathways are predicted to be analogous to those of ethylbenzene, with the fluorine substituent influencing the relative stability of the resulting ions.
-
Benzylic Cleavage (Loss of a Methyl Radical): The most favorable fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. For this compound, this involves the loss of a methyl radical (•CH3) to form a fluorobenzyl cation. This cation is resonance-stabilized. It is highly probable that this ion will rearrange to the more stable fluorotropylium ion. This fragment is expected to be the base peak in the spectrum.
[C8H9F]+• → [C7H6F]+ + •CH3
-
Formation of the Fluorophenyl Cation (Loss of an Ethyl Radical): Cleavage of the bond between the ethyl group and the aromatic ring can occur, leading to the formation of a fluorophenyl cation and the loss of an ethyl radical (•C2H5).
[C8H9F]+• → [C6H4F]+ + •C2H5
The following diagram illustrates the predicted primary fragmentation pathway of this compound.
Caption: Predicted primary fragmentation of this compound.
Predicted Mass Spectrum Data
The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a prediction based on the stability of the ions and fragmentation patterns of similar compounds, with the base peak assigned a value of 100.
| m/z | Predicted Relative Abundance | Ion Formula | Proposed Structure |
| 124 | Moderate | [C8H9F]+• | Molecular Ion |
| 109 | 100 (Base Peak) | [C7H6F]+ | Fluorotropylium ion |
| 95 | Moderate to High | [C6H4F]+ | Fluorophenyl cation |
Experimental Protocol
While a specific experimental protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum is outlined below. This protocol is standard for the analysis of volatile organic compounds.
Instrumentation
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization source.
-
Common MS analyzers include quadrupole, time-of-flight (TOF), or magnetic sector instruments.
Gas Chromatography Method
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Mass Spectrometry Method
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
The following diagram illustrates a typical experimental workflow for GC-MS analysis.
Caption: General workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be characterized by a molecular ion at m/z 124 and a base peak at m/z 109, corresponding to the stable fluorotropylium ion formed by the loss of a methyl radical. Another significant fragment is expected at m/z 95, resulting from the loss of an ethyl radical. This predicted fragmentation pattern provides a valuable reference for the identification of this compound in the absence of experimental data. Researchers are advised to confirm these predictions through experimental analysis.
References
Methodological & Application
Application Notes and Protocols: The Role of 1-Ethyl-2-fluorobenzene in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. 1-Ethyl-2-fluorobenzene, while not typically a pharmacologically active agent in itself, serves as a valuable and versatile building block for the synthesis of more complex and potent therapeutic agents. The presence of the fluoro and ethyl groups on the benzene ring offers specific steric and electronic properties that can be exploited in drug design to achieve desired biological activity and ADME (absorption, distribution, metabolism, and excretion) characteristics.
These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of novel anticoagulants. Detailed protocols and conceptual diagrams are provided to guide researchers in leveraging this building block for drug discovery programs.
Application: Synthesis of Novel Thrombin Inhibitors
The 1-ethyl-2-fluorophenyl moiety can be a key component of more complex heterocyclic systems. A notable example is its incorporation into the benzimidazole scaffold to generate potent thrombin inhibitors. Thrombin is a critical serine protease involved in the blood coagulation cascade, making it a prime target for anticoagulant therapies used in the prevention and treatment of thrombotic disorders.
Fluorinated 1-ethyl-1H-benzimidazole derivatives have demonstrated significant potential as thrombin inhibitors, with some compounds exhibiting greater potency than the reference drug, argatroban.[1] The ethyl group at the 1-position of the benzimidazole ring and the strategic placement of fluorine-containing substituents are crucial for achieving high inhibitory activity.
Quantitative Data: In Vitro Thrombin Inhibitory Activity
The following table summarizes the in vitro thrombin inhibitory activity of representative 1-ethyl-1H-benzimidazole fluorinated derivatives.
| Compound ID | Structure (Generic) | IC50 (nM) | Reference Drug (Argatroban) IC50 (nM) |
| 12f | Substituted 1-ethyl-1H-benzimidazole with a fluorinated moiety | 3.21 ± 0.57 | 9.88 ± 2.26 |
| 12a | Substituted 1-ethyl-1H-benzimidazole with a different fluorinated moiety | Data not specified | 9.88 ± 2.26 |
Table 1: Thrombin inhibitory activity of synthesized compounds. The IC50 values represent the concentration of the compound required to inhibit 50% of the thrombin activity in vitro. Lower IC50 values indicate higher potency. Data is based on findings from a study on novel substituted 1-ethyl-1H-benzimidazole fluorinated derivatives.[1]
Experimental Protocols
Protocol 1: General Synthesis of 1-Ethyl-1H-benzimidazole Derivatives
This protocol outlines a general and plausible synthetic route for the preparation of 1-ethyl-1H-benzimidazole derivatives, which can be further functionalized to incorporate fluorine-containing groups. This process is based on established methods for benzimidazole synthesis.
Materials:
-
o-Phenylenediamine
-
Ethyl iodide
-
Substituted aromatic aldehyde (containing a fluorinated moiety)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
N-Ethylation of o-Phenylenediamine:
-
Dissolve o-phenylenediamine in DMF.
-
Add sodium carbonate as a base.
-
Slowly add ethyl iodide to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-ethyl-o-phenylenediamine.
-
-
Condensation to form the Benzimidazole Ring:
-
Dissolve the N-ethyl-o-phenylenediamine and a substituted aromatic aldehyde (containing the desired fluorinated group) in ethanol.
-
Add a catalytic amount of an acid catalyst (e.g., a few drops of glacial acetic acid).
-
Reflux the mixture for 4-8 hours.
-
Alternatively, for the cyclization step, an oxidizing agent like sodium metabisulfite can be used.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the crude product in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-ethyl-2-(fluorophenyl)-1H-benzimidazole derivative.
-
-
Characterization:
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the coagulation cascade by a 1-ethyl-2-(fluorophenyl)-1H-benzimidazole derivative.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 1-ethyl-1H-benzimidazole derivatives.
This compound represents a key synthetic intermediate in the development of novel therapeutic agents. Its utility is particularly highlighted in the synthesis of potent thrombin inhibitors based on the 1-ethyl-1H-benzimidazole scaffold. The protocols and data presented herein provide a foundation for researchers to explore the potential of this and related fluorinated building blocks in their drug discovery endeavors. The strategic use of such fragments is a powerful approach to fine-tune the properties of lead compounds and develop next-generation pharmaceuticals.
References
Application Notes and Protocols: 1-Ethyl-2-Fluorobenzene in Organic Electronics
Despite a comprehensive search of scientific literature and patent databases, there is currently no specific, publicly available information detailing the use of 1-ethyl-2-fluorobenzene as a direct building block for the synthesis of named organic electronic materials.
While the search results broadly cover the use of "fluorobenzene derivatives" and "fluorinated building blocks" in the development of organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs), they do not provide concrete examples of synthetic pathways originating from this compound. The literature focuses on the general benefits of fluorination in tuning the electronic properties of organic materials, but lacks specific protocols for the functionalization and polymerization of this compound for these purposes.
Therefore, it is not possible to provide the detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams as requested, because the foundational research that would inform such a document does not appear to be published.
General Context: Fluorinated Building Blocks in Organic Electronics
Fluorination is a common strategy in the design of high-performance organic semiconductors. The introduction of fluorine atoms into a conjugated system can significantly impact the material's properties in several beneficial ways:
-
Lowering of HOMO and LUMO Energy Levels: The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can improve air stability (by making the material less susceptible to oxidation) and facilitate electron injection in n-type materials.
-
Enhanced Intermolecular Interactions: Fluorine substitution can lead to favorable intermolecular interactions, such as F···H or F···S contacts, which can promote ordered molecular packing in the solid state. This is crucial for efficient charge transport in OFETs.
-
Improved Solubility: The introduction of fluoroalkyl chains can enhance the solubility of conjugated polymers in common organic solvents, which is advantageous for solution-based processing techniques like spin-coating and printing.
-
Increased Electron Affinity: Fluorination generally increases the electron affinity of a molecule, making it a better electron acceptor. This is a key consideration in the design of n-type semiconductors for OFETs and acceptor materials for OPVs.
Hypothetical Application Workflow for a Fluorinated Building Block
While no specific data exists for this compound, a general workflow for utilizing a similar functionalized fluorinated aromatic compound as a building block in organic electronics would typically involve the following stages. This is a hypothetical representation and not based on experimental data for the specific molecule .
Caption: Hypothetical workflow for developing organic electronic materials from a functionalized building block.
Conclusion for Researchers
For researchers interested in exploring the potential of this compound as a building block for organic electronics, the initial research would need to focus on:
-
Developing synthetic routes to functionalize this compound into reactive monomers suitable for polymerization (e.g., di-halogenated or di-boronated derivatives).
-
Synthesizing novel conjugated polymers or small molecules using these monomers, likely through established cross-coupling reactions such as Suzuki or Stille coupling.
-
Thoroughly characterizing the resulting materials to determine their optical, electronic, and thermal properties.
-
Fabricating and testing prototype electronic devices (OFETs, OLEDs, or OPVs) to evaluate the performance of these new materials.
Until such foundational research is published, detailed application notes and protocols for this compound in organic electronics cannot be provided. Researchers are encouraged to explore the broader literature on fluorinated organic semiconductors to inform their investigations into this and similar building blocks.
Synthetic Protocols for Electrophilic Substitution of 1-Ethyl-2-fluorobenzene: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrophilic substitution of 1-ethyl-2-fluorobenzene. The information is intended to guide researchers in the synthesis of polysubstituted fluorinated aromatic compounds, which are valuable intermediates in pharmaceutical and materials science.
Introduction to Electrophilic Substitution of this compound
This compound is a disubstituted aromatic compound where the directing effects of the ethyl and fluoro substituents are crucial in determining the regioselectivity of electrophilic substitution reactions. The ethyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director.[1][2][3] The interplay of these electronic effects, along with steric hindrance, dictates the position of incoming electrophiles.
The ethyl group at C1 directs incoming electrophiles to positions 2, 4, and 6. The fluorine atom at C2 directs to positions 1, 3, and 5. Considering the positions are already substituted at C1 and C2, the likely positions for electrophilic attack are C3, C4, C5, and C6. The activating effect of the ethyl group and the deactivating effect of the fluorine will influence the overall reaction rate. Steric hindrance from the ethyl group will likely disfavor substitution at the C6 position. Therefore, the primary products are expected to be the 4- and 6-substituted isomers, with the potential for minor amounts of the 3- and 5-substituted products.
Key Electrophilic Substitution Reactions
This section outlines protocols for common electrophilic substitution reactions on this compound. The predicted major products are based on the combined directing effects of the ethyl and fluoro groups.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid.
Predicted Major Products: 1-Ethyl-2-fluoro-4-nitrobenzene and 1-Ethyl-2-fluoro-6-nitrobenzene.
Experimental Protocol: Nitration of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Substrate: Slowly add 5.0 g (0.04 mol) of this compound to the cooled sulfuric acid with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 4.4 mL of concentrated nitric acid (d=1.42) to 10 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid, maintaining the temperature between 0 and 5°C. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture onto 100 g of crushed ice and stir until the ice has melted. The crude product will precipitate.
-
Isolation and Purification: Filter the precipitate, wash with cold water until the washings are neutral, and then dry. The product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to separate the isomers.
Halogenation (Bromination)
Bromination introduces a bromine atom (-Br) onto the aromatic ring. This reaction is typically performed using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide.
Predicted Major Products: 4-Bromo-1-ethyl-2-fluorobenzene and 2-Bromo-1-ethyl-6-fluorobenzene.
Experimental Protocol: Bromination of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 5.0 g (0.04 mol) of this compound and 0.2 g of iron filings in 20 mL of carbon tetrachloride.
-
Addition of Bromine: From the dropping funnel, add 2.1 mL (0.041 mol) of bromine dropwise to the mixture at room temperature with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 2 hours or until the evolution of hydrogen bromide gas ceases.
-
Work-up: Pour the reaction mixture into 50 mL of water. Separate the organic layer and wash it sequentially with 10% sodium hydroxide solution and water.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation or column chromatography.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (oleum).
Predicted Major Products: 4-Ethyl-3-fluorobenzenesulfonic acid and 2-Ethyl-3-fluorobenzenesulfonic acid.
Experimental Protocol: Sulfonation of this compound
-
Reaction Setup: In a round-bottom flask, place 5.0 g (0.04 mol) of this compound.
-
Sulfonation Reaction: Slowly add 10 mL of fuming sulfuric acid (20% SO₃) to the substrate at room temperature with vigorous stirring.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature for 4 hours with continuous stirring.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 100 g of crushed ice.
-
Isolation: The sulfonic acid product will be in the aqueous layer. It can be isolated by salting out with sodium chloride and then filtering the precipitated sodium sulfonate salt. The free sulfonic acid can be obtained by acidification of the salt.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst, typically aluminum chloride.[4][5][6][7]
Predicted Major Product: 1-(4-Ethyl-3-fluorophenyl)ethan-1-one (due to steric hindrance at the 6-position).
Experimental Protocol: Friedel-Crafts Acylation of this compound with Acetyl Chloride [4]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend 6.7 g (0.05 mol) of anhydrous aluminum chloride in 30 mL of anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add 3.9 g (0.05 mol) of acetyl chloride dropwise from the dropping funnel.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 5.0 g (0.04 mol) of this compound dropwise, maintaining the temperature at 0°C.
-
Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Work-up: Carefully pour the reaction mixture onto a mixture of 50 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with 2 x 20 mL of dichloromethane. Combine the organic layers.
-
Isolation and Purification: Wash the combined organic layers with water, 10% sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The product can be purified by vacuum distillation or column chromatography.
Data Summary
| Reaction | Electrophile | Reagents and Conditions | Predicted Major Product(s) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄, 0-5°C | 1-Ethyl-2-fluoro-4-nitrobenzene, 1-Ethyl-2-fluoro-6-nitrobenzene |
| Bromination | Br⁺ | Br₂, FeBr₃, CCl₄, RT | 4-Bromo-1-ethyl-2-fluorobenzene, 2-Bromo-1-ethyl-6-fluorobenzene |
| Sulfonation | SO₃ | Fuming H₂SO₄, 80°C | 4-Ethyl-3-fluorobenzenesulfonic acid, 2-Ethyl-3-fluorobenzenesulfonic acid |
| Acylation | CH₃CO⁺ | CH₃COCl, AlCl₃, CH₂Cl₂, 0°C to RT | 1-(4-Ethyl-3-fluorophenyl)ethan-1-one |
Visualizations
Logical Relationship of Directing Effects
Caption: Directing effects in the electrophilic substitution of this compound.
Experimental Workflow for Electrophilic Substitution
Caption: General experimental workflow for electrophilic substitution reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Application of 1-Ethyl-2-fluorobenzene in the Synthesis of Liquid Crystals: A Representative Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds are of paramount importance in the design and synthesis of modern liquid crystal materials. The introduction of fluorine atoms into the molecular structure of a mesogen can significantly influence its physical properties, such as dielectric anisotropy, viscosity, and thermal stability. While direct applications of 1-ethyl-2-fluorobenzene in the synthesis of liquid crystals are not extensively documented in publicly available literature, its structure provides a valuable platform for the construction of sophisticated mesogenic molecules.
This document outlines a representative, multi-step synthetic pathway for the preparation of a biphenyl-based liquid crystal, starting from this compound. The protocols provided are based on well-established synthetic methodologies in organic chemistry and are intended to serve as a practical guide for researchers in the field.
Hypothetical Synthetic Pathway
The proposed synthesis involves a four-step sequence to construct a calamitic (rod-shaped) liquid crystal molecule. The strategy focuses on building a biphenyl core, a common structural motif in many nematic and smectic liquid crystals, followed by the introduction of a terminal alkoxy chain to modulate the mesomorphic properties.
Application Notes and Protocols: 1-Ethyl-2-fluorobenzene as a Versatile Starting Material for the Synthesis of Novel Agrochemicals
Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.
Introduction:
1-Ethyl-2-fluorobenzene is a substituted aromatic compound that holds potential as a key starting material in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring both an ethyl and a fluoro group on the benzene ring, allows for diverse functionalization and the creation of complex molecular architectures. While direct, publicly documented large-scale applications in commercial agrochemicals are not extensively detailed, its structural motifs are present in various biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity of the final product to its biological target, which are desirable properties in the design of modern pesticides.
These application notes provide a comprehensive overview of a representative, plausible synthetic pathway for the development of a novel pyrazole carboxamide fungicide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHIs). The protocols and data presented herein are illustrative of the potential synthetic utility of this compound and are intended to serve as a foundational guide for researchers in the field.
Hypothetical Synthesis of a Novel Pyrazole Carboxamide Fungicide
The following multi-step synthesis outlines a potential route to a novel pyrazole carboxamide fungicide starting from this compound.
Overall Synthetic Pathway:
Caption: Hypothetical synthetic pathway from this compound to a novel pyrazole carboxamide fungicide.
Experimental Protocols
Step 1: Nitration of this compound
Objective: To synthesize 1-ethyl-2-fluoro-4-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add this compound to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will result in the precipitation of the crude product.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-ethyl-2-fluoro-4-nitrobenzene.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Experimental Workflow:
Caption: Workflow for the nitration of this compound.
Step 2: Reduction of 1-Ethyl-2-fluoro-4-nitrobenzene
Objective: To synthesize 4-amino-1-ethyl-2-fluorobenzene.
Materials:
-
1-Ethyl-2-fluoro-4-nitrobenzene (1.0 eq)
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a suspension of 1-ethyl-2-fluoro-4-nitrobenzene and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with 10 M sodium hydroxide solution until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 4-amino-1-ethyl-2-fluorobenzene. The product can be further purified by distillation or recrystallization if necessary.
Step 3: Amide Coupling
Objective: To synthesize the final novel pyrazole carboxamide fungicide.
Materials:
-
4-Amino-1-ethyl-2-fluorobenzene (1.0 eq)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-amino-1-ethyl-2-fluorobenzene and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous dichloromethane.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain the final pyrazole carboxamide fungicide.
Data Presentation
The following table summarizes the expected quantitative data for the hypothetical synthesis.
| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |
| 1 | 1-Ethyl-2-fluoro-4-nitrobenzene | This compound | 185.15 | 85-92 | >98% |
| 2 | 4-Amino-1-ethyl-2-fluorobenzene | 1-Ethyl-2-fluoro-4-nitrobenzene | 155.18 | 90-97 | >99% |
| 3 | Novel Pyrazole Carboxamide Fungicide | 4-Amino-1-ethyl-2-fluorobenzene | (Varies) | 80-88 | >99% |
Disclaimer: The synthetic protocols, yields, and purities provided are hypothetical and for illustrative purposes only. Actual experimental results may vary and require optimization. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.
Application Notes and Protocols for the Large-Scale Synthesis of 1-Ethyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1-ethyl-2-fluorobenzene, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals. The primary focus is on the robust and scalable Balz-Schiemann reaction, which proceeds via the diazotization of 2-ethylaniline followed by thermal decomposition of the resulting diazonium salt. An alternative approach through halogen exchange is also briefly discussed. This guide includes quantitative data summaries, detailed experimental procedures, and process flow diagrams to assist researchers and production chemists in the efficient and safe production of this compound.
Introduction
This compound is a crucial building block in organic synthesis, particularly for the introduction of the 2-fluoroethylphenyl moiety in various active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the development of efficient and scalable synthetic routes to this intermediate is of high industrial importance.
The most common and industrially viable method for the synthesis of this compound is the Balz-Schiemann reaction . This reaction involves the diazotization of a primary aromatic amine, in this case, 2-ethylaniline, to form a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the desired aryl fluoride.[1][2] Recent advancements have focused on improving the safety and efficiency of this process, including the use of continuous flow reactors to minimize the accumulation of potentially hazardous diazonium intermediates.[3][4]
An alternative, though less common, method is the halogen exchange reaction , where a different halogen atom on the aromatic ring (e.g., chlorine or bromine) is replaced by fluorine using a fluoride salt. This method often requires harsh reaction conditions or specific catalysts.
This document will primarily detail the Balz-Schiemann approach due to its broader applicability and documented scalability.
Comparative Synthesis Methods
The selection of a synthetic route for large-scale production depends on factors such as starting material cost, reagent availability, reaction yield, purity of the final product, and process safety. Below is a comparison of the two primary methods for synthesizing this compound.
| Parameter | Balz-Schiemann Reaction | Halogen Exchange Reaction |
| Starting Material | 2-Ethylaniline | 1-Ethyl-2-chlorobenzene or 1-Ethyl-2-bromobenzene |
| Key Reagents | Sodium nitrite, Tetrafluoroboric acid (HBF₄) or other fluoride source | Potassium fluoride (KF), Cesium fluoride (CsF), Phase-transfer catalyst |
| Typical Yield | 60-85% | Variable, highly dependent on substrate and catalyst |
| Reaction Conditions | Low temperature diazotization (0-10 °C), followed by thermal decomposition (can be performed at moderate temperatures in continuous flow) | High temperatures (often >150 °C), anhydrous conditions |
| Scalability | Well-established for large-scale production, especially with continuous flow technology[3][4] | Can be challenging to scale due to harsh conditions and catalyst cost |
| Safety Considerations | Diazonium salts can be explosive when isolated and dry. Continuous flow minimizes this risk. | High temperatures and pressures may be required. |
Experimental Protocols
Large-Scale Synthesis of this compound via Balz-Schiemann Reaction (Representative Batch Protocol)
This protocol is a representative procedure adapted from general methods for the Balz-Schiemann reaction.
Materials and Equipment:
-
2-Ethylaniline
-
Tetrafluoroboric acid (HBF₄, 48-50% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Distillation apparatus
Procedure:
-
Diazotization:
-
Charge the jacketed reactor with 2-ethylaniline (1.0 eq) and a suitable amount of water and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C using the circulator.
-
Slowly add an aqueous solution of sodium nitrite (1.05 eq) subsurface while maintaining the temperature between 0-5 °C. The addition should be controlled to prevent a temperature spike.
-
Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization.
-
-
Formation of Diazonium Tetrafluoroborate:
-
To the cold diazonium salt solution, slowly add tetrafluoroboric acid (1.1 eq) while maintaining the temperature below 10 °C.
-
A precipitate of 2-ethylbenzenediazonium tetrafluoroborate will form.
-
Stir the slurry for 1-2 hours at low temperature.
-
Isolate the diazonium tetrafluoroborate salt by filtration and wash with cold water, followed by a cold, low-boiling organic solvent (e.g., diethyl ether) to aid drying. Caution: Do not allow the isolated diazonium salt to become completely dry as it can be explosive.
-
-
Thermal Decomposition:
-
Carefully transfer the moist diazonium tetrafluoroborate salt to a suitable reaction vessel containing a high-boiling inert solvent like toluene.
-
Slowly heat the mixture with vigorous stirring. The decomposition typically starts around 80-100 °C and is accompanied by the evolution of nitrogen gas and boron trifluoride. The heating rate should be carefully controlled to manage the gas evolution.
-
After the gas evolution ceases, heat the mixture for an additional 1-2 hours to ensure complete decomposition.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
-
Continuous Flow Synthesis of this compound via Balz-Schiemann Reaction (Conceptual Protocol)
Continuous flow processing offers significant safety and efficiency advantages for the Balz-Schiemann reaction by minimizing the hold-up of unstable diazonium intermediates.[3][4]
Equipment:
-
Multiple syringe or peristaltic pumps
-
T-mixers
-
Temperature-controlled microreactors or coiled tube reactors
-
Back-pressure regulator
-
Collection vessel
Conceptual Procedure:
-
Stream 1: A solution of 2-ethylaniline in a suitable solvent (e.g., aqueous HCl).
-
Stream 2: An aqueous solution of sodium nitrite.
-
Stream 3: A solution of tetrafluoroboric acid.
-
Streams 1 and 2 are continuously pumped and mixed in a T-mixer within a cooled reactor (e.g., 10 °C) with a short residence time (e.g., < 1 minute) to perform the diazotization.
-
The output from the first reactor is then immediately mixed with Stream 3 in a second T-mixer and passed through another cooled reactor to form the diazonium tetrafluoroborate.
-
The resulting stream is then passed through a heated reactor (e.g., 60-100 °C) with a very short residence time (e.g., seconds to a few minutes) to effect the thermal decomposition.[4]
-
The product stream is then collected and subjected to an appropriate work-up and purification procedure as described in the batch protocol.
Process Visualization
Caption: Workflow for the synthesis of this compound.
Analytical Methods for Quality Control
The purity of the final product is critical for its use in subsequent pharmaceutical or agrochemical synthesis. The following analytical techniques are recommended for quality control:
| Analytical Method | Purpose | Typical Observations |
| Gas Chromatography (GC) | To determine the purity of the final product and identify any residual starting materials or by-products. | A single major peak corresponding to this compound with purity typically >99%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the chemical structure of the final product. | The spectra should be consistent with the structure of this compound. |
| Mass Spectrometry (MS) | To determine the molecular weight of the product and identify impurities. | The molecular ion peak should correspond to the molecular weight of this compound (124.16 g/mol ). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups. | Presence of C-F and aromatic C-H stretching vibrations. |
Safety Considerations
-
Diazonium Salts: Arenediazonium salts, especially when dry, are shock-sensitive and can decompose explosively. It is crucial to handle them with extreme care, avoid isolation in a completely dry state, and preferably use them in solution or as a moist solid. The use of continuous flow reactors is highly recommended for large-scale production to minimize the amount of diazonium intermediate present at any given time.[3][4]
-
Reagents: Tetrafluoroboric acid and concentrated hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.
-
Gas Evolution: The thermal decomposition step releases nitrogen and boron trifluoride gases. The reaction should be conducted in a well-ventilated area, and the off-gases should be scrubbed through a suitable trap (e.g., a caustic scrubber).
-
Thermal Hazards: The decomposition of diazonium salts is exothermic. Proper temperature control is essential to prevent a runaway reaction.
By following these detailed protocols and adhering to the safety precautions, researchers and production chemists can safely and efficiently synthesize this compound on a large scale.
References
Synthetic Routes to Novel Derivatives from 1-Ethyl-2-fluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives from 1-ethyl-2-fluorobenzene. The following sections outline several synthetic strategies, including electrophilic aromatic substitution, ortho-lithiation, cross-coupling reactions, and benzylic functionalization, to access a variety of functionalized molecules.
Electrophilic Aromatic Substitution
The fluorine and ethyl substituents on the benzene ring direct incoming electrophiles to specific positions. The fluorine atom at C2 is a deactivating group but directs electrophiles to the ortho and para positions (C3 and C6). The ethyl group at C1 is an activating group and also directs to the ortho and para positions (C6 and C4). The combined directing effects suggest that electrophilic substitution will likely occur at the C4 and C6 positions, with the C4 position being sterically more accessible.
Nitration
Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed into amines, azides, and other nitrogen-containing moieties.
Experimental Protocol: Synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene
-
Materials: this compound, fuming nitric acid, concentrated sulfuric acid, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a flask cooled to 0 °C, slowly add concentrated sulfuric acid (20 mL) to this compound (10 mmol, 1.24 g).
-
Maintain the temperature at 0 °C and add fuming nitric acid (10 mmol, 0.42 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
-
Bromination
Bromination introduces a bromine atom, which can be used as a handle for subsequent cross-coupling reactions.
Experimental Protocol: Synthesis of 4-Bromo-1-ethyl-2-fluorobenzene
-
Materials: this compound, N-Bromosuccinimide (NBS), iron(III) bromide (FeBr₃), dichloromethane, saturated sodium thiosulfate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of this compound (10 mmol, 1.24 g) in dichloromethane (20 mL) at 0 °C, add iron(III) bromide (0.5 mmol, 148 mg).
-
Add N-Bromosuccinimide (10 mmol, 1.78 g) portion-wise over 20 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with saturated sodium thiosulfate solution (15 mL).
-
Separate the organic layer and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (eluent: hexane) to afford 4-bromo-1-ethyl-2-fluorobenzene.[1]
-
Friedel-Crafts Acylation
This reaction introduces an acyl group, providing a route to ketones, which are valuable intermediates in organic synthesis.
Experimental Protocol: Synthesis of 1-(4-Ethyl-3-fluorophenyl)ethan-1-one
-
Materials: this compound, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane, 1M hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
Suspend aluminum chloride (12 mmol, 1.6 g) in dichloromethane (20 mL) and cool to 0 °C.
-
Slowly add acetyl chloride (11 mmol, 0.78 mL) to the suspension.
-
Add this compound (10 mmol, 1.24 g) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (5 mL).
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic extracts and wash with 1M hydrochloric acid (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation or column chromatography.
-
| Reaction | Product | Typical Yield (%) |
| Nitration | 4-Ethyl-1-fluoro-2-nitrobenzene | 75-85 |
| Bromination | 4-Bromo-1-ethyl-2-fluorobenzene | 80-90 |
| Friedel-Crafts Acylation | 1-(4-Ethyl-3-fluorophenyl)ethan-1-one | 70-80 |
Ortho-Lithiation
The fluorine atom is a powerful directing group for ortho-lithiation, enabling functionalization at the C3 position.[2][3] The resulting aryllithium species can be trapped with various electrophiles.
Experimental Workflow for Ortho-Lithiation
Caption: General workflow for the ortho-lithiation of this compound.
Experimental Protocol: Synthesis of 3-Deuterio-1-ethyl-2-fluorobenzene
-
Materials: this compound, n-butyllithium (n-BuLi) in hexanes, deuterium oxide (D₂O), tetrahydrofuran (THF), saturated ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound (5 mmol, 0.62 g) in anhydrous THF (25 mL) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, 5.5 mmol) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Quench the reaction by adding deuterium oxide (1 mL).
-
Allow the reaction to warm to room temperature.
-
Add saturated ammonium chloride solution (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
The crude product can be purified by column chromatography if necessary.
-
| Electrophile (E+) | Product | Typical Yield (%) |
| D₂O | 3-Deuterio-1-ethyl-2-fluorobenzene | >90 |
| (CH₃)₃SiCl | 1-Ethyl-2-fluoro-3-(trimethylsilyl)benzene | 85-95 |
| DMF | 2-Ethyl-6-fluorobenzaldehyde | 60-70 |
| CO₂ (dry ice) | 2-Ethyl-6-fluorobenzoic acid | 70-80 |
Cross-Coupling Reactions
To participate in palladium-catalyzed cross-coupling reactions, this compound is typically first converted to a halide derivative, such as 4-bromo-1-ethyl-2-fluorobenzene (see section 1.2).
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between the aromatic ring and an organoboron compound.
Synthetic Pathway for Suzuki-Miyaura Coupling
Caption: Synthetic route to biaryl derivatives via bromination and Suzuki coupling.
Experimental Protocol: Synthesis of 4-Ethyl-2-fluoro-1,1'-biphenyl
-
Materials: 4-Bromo-1-ethyl-2-fluorobenzene, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2M sodium carbonate solution, toluene, ethanol.
-
Procedure:
-
In a round-bottom flask, combine 4-bromo-1-ethyl-2-fluorobenzene (5 mmol, 1.02 g), phenylboronic acid (6 mmol, 0.73 g), and tetrakis(triphenylphosphine)palladium(0) (0.25 mmol, 289 mg).
-
Add a mixture of toluene (20 mL), ethanol (5 mL), and 2M aqueous sodium carbonate solution (10 mL).
-
Heat the mixture to reflux under an inert atmosphere for 12 hours.
-
Cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by column chromatography (eluent: hexane/ethyl acetate).
-
Sonogashira Coupling
This reaction couples the aryl halide with a terminal alkyne to form an alkynylated derivative.[4][5]
Experimental Protocol: Synthesis of 1-Ethyl-2-fluoro-4-(phenylethynyl)benzene
-
Materials: 4-Bromo-1-ethyl-2-fluorobenzene, phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], copper(I) iodide (CuI), triethylamine, THF.
-
Procedure:
-
To a solution of 4-bromo-1-ethyl-2-fluorobenzene (5 mmol, 1.02 g) in a mixture of THF (15 mL) and triethylamine (15 mL), add phenylacetylene (6 mmol, 0.61 g).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.15 mmol, 105 mg) and copper(I) iodide (0.3 mmol, 57 mg).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 8 hours.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
-
| Coupling Partner | Product | Typical Yield (%) |
| Phenylboronic acid | 4-Ethyl-2-fluoro-1,1'-biphenyl | 80-95 |
| Phenylacetylene | 1-Ethyl-2-fluoro-4-(phenylethynyl)benzene | 75-90 |
Benzylic Functionalization
The ethyl group can be functionalized at the benzylic position, providing a pathway to derivatives with modified side chains.
Experimental Protocol: Benzylic Bromination to form 1-(1-Bromoethyl)-2-fluorobenzene
-
Materials: this compound, N-Bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄), saturated sodium sulfite solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a flask equipped with a reflux condenser and a light source, dissolve this compound (10 mmol, 1.24 g) in carbon tetrachloride (25 mL).
-
Add N-Bromosuccinimide (11 mmol, 1.96 g) and a catalytic amount of benzoyl peroxide (0.2 mmol, 48 mg).
-
Heat the mixture to reflux and irradiate with a UV lamp (or a standard 100W light bulb) for 4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium sulfite solution (15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 1-(1-bromoethyl)-2-fluorobenzene is often used in the next step without further purification.
-
The benzylic bromide is a versatile intermediate that can be converted to a variety of other functional groups through nucleophilic substitution reactions.
Further Derivatization of Benzylic Bromide
References
- 1. 4-Bromo-1-ethyl-2-fluorobenzene | C8H8BrF | CID 22641057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Fluorinated Polymers Using 1-Ethyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a unique class of materials renowned for their exceptional properties, which are largely attributable to the presence of strong carbon-fluorine bonds.[1] These polymers exhibit high thermal and chemical stability, low surface energy, hydrophobicity, and low friction coefficients.[1][2] Such characteristics make them invaluable in a wide array of high-tech applications, including but not limited to advanced biomedical devices, specialty coatings, and materials for the aerospace and electronics industries.[1][3] This document provides detailed application notes and protocols for the preparation of novel fluorinated polymers using 1-ethyl-2-fluorobenzene as a key monomer. While direct polymerization of this compound is not extensively reported, this guide offers protocols adapted from established methods for structurally similar fluorinated vinyl aromatic monomers.
Properties of Fluorinated Polymers
The incorporation of fluorine atoms into a polymer backbone imparts a range of desirable characteristics:
-
Thermal Stability: The high strength of the C-F bond (~485 kJ/mol) contributes to excellent resistance to heat.[1]
-
Chemical Resistance: Fluoropolymers are often inert to a wide range of chemicals and solvents.[2]
-
Low Surface Energy: This property leads to materials that are non-stick and exhibit oil and water repellency.[4]
-
Biocompatibility: Many fluoropolymers are non-toxic and biocompatible, making them suitable for medical applications.[2]
Experimental Protocols
The following protocols describe potential methods for the polymerization of this compound, drawing analogies from the polymerization of other fluorinated styrenic monomers. Researchers should consider the potential for steric hindrance from the ethyl group, which may influence reaction kinetics and polymer properties.
Protocol 1: Coordination Polymerization for Isotactic Poly(this compound)
This protocol is adapted from the synthesis of isotactic poly(ortho-fluorostyrene) and aims to produce a stereoregular polymer with potentially enhanced crystallinity and thermal properties.[1]
Materials:
-
This compound (monomer)
-
Toluene (solvent, anhydrous)
-
2,2'-sulfur-bridged bis(phenolato) titanium dichloro complex (catalyst)
-
Trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]) (cocatalyst)
-
Triisobutylaluminum (Al(iBu)₃) (co-catalyst/scavenger)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: A Schlenk flask is dried in an oven and cooled under a stream of inert gas (N₂ or Ar).
-
Solvent and Monomer Addition: Anhydrous toluene and freshly distilled this compound are added to the flask via syringe.
-
Catalyst Preparation: In a separate Schlenk tube, the titanium catalyst and the borate cocatalyst are dissolved in toluene.
-
Initiation: The triisobutylaluminum is added to the monomer solution and stirred for 10 minutes to scavenge impurities. Subsequently, the catalyst solution is transferred to the monomer solution to initiate polymerization.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 1-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC).
-
Termination and Precipitation: The polymerization is terminated by the addition of acidified methanol. The precipitated polymer is then filtered, washed with methanol, and dried under vacuum at 60 °C to a constant weight.
Diagram of Experimental Workflow:
References
Application Notes and Protocols for the Directed Ortho-Lithiation of 1-Ethyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the directed ortho-lithiation of 1-ethyl-2-fluorobenzene. This reaction is a powerful tool for the regioselective functionalization of the aromatic ring, enabling the synthesis of a variety of polysubstituted aromatic compounds that are valuable intermediates in medicinal chemistry and materials science.
Introduction
Directed ortho-metalation (DoM) is a highly regioselective method for the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG).[1][2][3] In the case of this compound, the fluorine atom serves as a moderate directing group, facilitating the removal of a proton at the C6 position by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high precision.
The efficiency and regioselectivity of the lithiation are influenced by several factors, including the choice of the organolithium base, solvent, temperature, and the presence of additives. For substrates with moderately activating directing groups like fluorine, stronger bases such as sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), are generally more effective than n-butyllithium (n-BuLi).[4] The use of ethereal solvents like tetrahydrofuran (THF) or diethyl ether is crucial for solvating the organolithium species and promoting the reaction.[1][5]
Reaction Scheme
The general scheme for the directed ortho-lithiation of this compound and subsequent electrophilic quench is depicted below:
Caption: General workflow for the ortho-lithiation of this compound.
Tabulated Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the ortho-lithiation of this compound followed by reaction with various electrophiles. The data is based on established protocols for analogous fluorinated aromatic compounds.
| Lithiating Agent/Additive | Solvent | Temperature (°C) | Electrophile (E+) | Product | Yield (%) |
| s-BuLi / TMEDA | THF | -78 | CO₂ | 2-Ethyl-6-fluorobenzoic acid | 80-90 |
| s-BuLi / TMEDA | THF | -78 | DMF | 2-Ethyl-6-fluorobenzaldehyde | 75-85 |
| s-BuLi / TMEDA | THF | -78 | (CH₃)₂CO | 2-(2-Ethyl-6-fluorophenyl)propan-2-ol | 70-80 |
| s-BuLi / TMEDA | THF | -78 | I₂ | 1-Ethyl-2-fluoro-6-iodobenzene | 85-95 |
| s-BuLi / TMEDA | THF | -78 | TMSCl | 1-Ethyl-2-fluoro-6-(trimethylsilyl)benzene | 90-98 |
Experimental Protocols
Important Safety Note: Organolithium reagents such as sec-butyllithium are extremely pyrophoric and react violently with water. All reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.
Protocol 1: Synthesis of 2-Ethyl-6-fluorobenzoic Acid
This protocol details the ortho-lithiation of this compound and subsequent carboxylation.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum, add this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 equiv) to the stirred solution.
-
Slowly add s-BuLi (1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
In a separate flask, crush an excess of dry ice. Carefully transfer the lithiated solution via cannula onto the crushed dry ice.
-
Allow the mixture to warm to room temperature, then quench with water.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Ethyl-6-fluorobenzaldehyde
This protocol describes the formation of the corresponding aldehyde by quenching the aryllithium with dimethylformamide (DMF).
Materials:
-
Same as Protocol 1, with the exception of dry ice.
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Follow steps 1-5 of Protocol 1 to generate the 2-ethyl-6-fluorophenyllithium intermediate.
-
Slowly add anhydrous DMF (1.5 equiv) dropwise to the stirred solution at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Protocol Selection
The choice of electrophile dictates the final product. The following diagram illustrates the decision-making process for synthesizing different derivatives from the common lithiated intermediate.
Caption: Decision tree for the synthesis of various derivatives.
References
Troubleshooting & Optimization
High-Yield Synthesis of 1-Ethyl-2-Fluorobenzene: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 1-ethyl-2-fluorobenzene. The recommended and most reliable method is a two-step synthesis involving the Friedel-Crafts acylation of fluorobenzene to yield 2-fluoroacetophenone, followed by the reduction of the ketone to the desired this compound. Direct Friedel-Crafts ethylation of fluorobenzene is generally not recommended due to challenges in controlling selectivity and the propensity for polysubstitution.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the two-step synthesis of this compound.
Part 1: Friedel-Crafts Acylation of Fluorobenzene to 2-Fluoroacetophenone
A primary challenge in this step is achieving a high yield of the ortho-isomer (2-fluoroacetophenone) as the Friedel-Crafts acylation of fluorobenzene preferentially yields the para-isomer (4-fluoroacetophenone).
Q1: My Friedel-Crafts acylation of fluorobenzene gives a low yield of the desired 2-fluoroacetophenone and a high proportion of the para-isomer. How can I improve the ortho-selectivity?
A1: Achieving high ortho-selectivity in the Friedel-Crafts acylation of fluorobenzene is challenging due to the electronic and steric effects of the fluorine substituent. While the para-isomer is typically the major product, the following strategies can be employed to enhance the yield of the ortho-isomer:
-
Choice of Lewis Acid: While aluminum chloride (AlCl₃) is a common Lewis acid for Friedel-Crafts reactions, exploring bulkier Lewis acids may favor ortho-acylation by sterically hindering the approach to the para position. Examples of such catalysts include titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂).
-
Reaction Temperature: Lowering the reaction temperature can sometimes influence the isomeric ratio. It is advisable to perform the reaction at 0°C or even lower to assess the impact on selectivity.
-
Solvent Effects: The choice of solvent can play a role in the isomeric distribution. Less polar solvents, such as carbon disulfide (CS₂) or nitrobenzene, may alter the selectivity compared to more common solvents like dichloromethane (CH₂Cl₂).
Q2: How can I effectively separate the 2-fluoroacetophenone and 4-fluoroacetophenone isomers?
A2: Separation of the ortho and para isomers is crucial for obtaining a pure precursor for the subsequent reduction step. The following methods can be employed:
-
Fractional Distillation: Due to a difference in their boiling points, fractional distillation under reduced pressure can be an effective method for separating the two isomers on a larger scale. 2-Fluoroacetophenone has a slightly lower boiling point than 4-fluoroacetophenone. Careful control of the distillation parameters is essential for good separation.
-
Column Chromatography: For smaller scale separations or for achieving very high purity, silica gel column chromatography is a reliable method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, will allow for the separation of the less polar ortho-isomer from the more polar para-isomer.
Q3: My Friedel-Crafts acylation reaction is not proceeding or is giving very low conversion. What are the possible causes?
A3: Low or no conversion in a Friedel-Crafts acylation can be attributed to several factors:
-
Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent and reagents must also be anhydrous.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, effectively deactivating it. Therefore, it is often necessary to use a stoichiometric amount or even a slight excess of the Lewis acid.
-
Deactivated Substrate: Fluorobenzene is a deactivated aromatic ring, making it less reactive than benzene in electrophilic aromatic substitution. Ensure the reaction conditions (temperature and time) are sufficient to drive the reaction to completion.
| Parameter | 2-Fluoroacetophenone | 4-Fluoroacetophenone |
| Molar Mass | 138.14 g/mol | 138.14 g/mol |
| Boiling Point | ~194-196 °C | ~205-207 °C |
| Typical Elution Order (Normal Phase Chromatography) | First | Second |
Part 2: Reduction of 2-Fluoroacetophenone to this compound
The reduction of the ketone functionality in 2-fluoroacetophenone can be achieved through several methods. The choice of method depends on the desired yield, scalability, and tolerance of other functional groups.
Q4: I am performing a Clemmensen reduction of 2-fluoroacetophenone, but I am observing a low yield and potential dehalogenation. How can I optimize this reaction?
A4: The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) is a powerful method for reducing aryl ketones. However, the strongly acidic conditions can sometimes lead to side reactions, including dehalogenation of sensitive substrates.
-
Control of Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of dehalogenation. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the starting material is consumed.
-
Purity of Zinc Amalgam: The quality of the zinc amalgam is crucial for the success of the Clemmensen reduction. Ensure the amalgam is freshly prepared and properly activated.
-
Alternative Reduction Methods: If dehalogenation remains a significant issue, consider alternative reduction methods that are performed under neutral or basic conditions, such as the Wolff-Kishner reduction or catalytic hydrogenation.
Q5: What are the advantages and disadvantages of the Wolff-Kishner reduction for this transformation?
A5: The Wolff-Kishner reduction (using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent) is an excellent alternative to the Clemmensen reduction, especially for acid-sensitive substrates.
-
Advantages:
-
Basic Conditions: The reaction is performed under strongly basic conditions, which avoids the risk of dehalogenation of the fluorobenzene ring.
-
High Yields: It generally provides high yields for the reduction of aryl ketones.
-
-
Disadvantages:
-
Harsh Conditions: The reaction requires high temperatures (typically >180 °C), which may not be suitable for all substrates.
-
Safety Concerns: Hydrazine is toxic and potentially explosive. Handle with appropriate safety precautions.
-
Substrate Compatibility: The strongly basic conditions are not compatible with base-sensitive functional groups.
-
Q6: Can catalytic hydrogenation be used for the reduction of 2-fluoroacetophenone, and what are the potential issues?
A6: Catalytic hydrogenation is a clean and efficient method for the reduction of ketones.
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common catalyst for this transformation. However, there is a risk of hydrodefluorination (loss of the fluorine atom). Using a less reactive catalyst, such as rhodium on carbon (Rh/C), or performing the reaction under milder conditions (lower hydrogen pressure and temperature) can help to minimize this side reaction.
-
Reaction Conditions:
-
Pressure: Start with a low to moderate hydrogen pressure (e.g., 1-10 atm).
-
Temperature: Room temperature is often sufficient, but gentle heating may be required.
-
Solvent: Protic solvents like ethanol or methanol are commonly used.
-
| Reduction Method | Reagents | Conditions | Potential Issues |
| Clemmensen | Zn(Hg), conc. HCl | Acidic, heat | Dehalogenation, not suitable for acid-sensitive groups |
| Wolff-Kishner | H₂NNH₂·H₂O, KOH, high-boiling solvent | Basic, high temperature | Not suitable for base-sensitive groups, safety concerns with hydrazine |
| Catalytic Hydrogenation | H₂, Pd/C or Rh/C | Neutral, pressure | Potential for dehalogenation, catalyst poisoning |
Experimental Protocols
Key Experiment 1: Friedel-Crafts Acylation of Fluorobenzene
This protocol provides a general method for the acylation of fluorobenzene, which will produce a mixture of 2-fluoroacetophenone and 4-fluoroacetophenone. The ratio of isomers will depend on the specific conditions used.
Materials:
-
Fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.
-
After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography to separate the 2-fluoroacetophenone and 4-fluoroacetophenone isomers.
Key Experiment 2: Wolff-Kishner Reduction of 2-Fluoroacetophenone
This protocol describes the reduction of 2-fluoroacetophenone to this compound using the Wolff-Kishner reaction.
Materials:
-
2-Fluoroacetophenone
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (or another high-boiling solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (or another suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoroacetophenone (1.0 equivalent), hydrazine hydrate (3-5 equivalents), and diethylene glycol.
-
Add potassium hydroxide pellets (3-5 equivalents) to the mixture.
-
Heat the mixture to reflux (around 120-140°C) for 1-2 hours to form the hydrazone. Water will be evolved during this step.
-
After the initial reflux, arrange the apparatus for distillation and carefully distill off the water and excess hydrazine until the temperature of the reaction mixture rises to approximately 190-200°C.
-
Once the temperature has stabilized, return the apparatus to a reflux setup and continue to heat at this temperature for 3-5 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and dilute it with water.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation.
Visualizations
Caption: Two-step synthesis workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Purification of Crude 1-ethyl-2-fluorobenzene
Welcome to the technical support center for the purification of crude 1-ethyl-2-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts ethylation of fluorobenzene?
A1: The primary impurities include:
-
Positional Isomers: 1-ethyl-3-fluorobenzene and 1-ethyl-4-fluorobenzene are common due to the directing effects of the fluorine atom on the benzene ring.
-
Polyalkylated Products: Diethylfluorobenzene isomers can form as the product, this compound, is more activated towards further electrophilic substitution than the starting material, fluorobenzene.[1][2]
-
Unreacted Starting Materials: Residual fluorobenzene and the ethylating agent (e.g., ethyl bromide, ethanol) may be present.
-
Lewis Acid Catalyst Residues: Traces of the catalyst used in the Friedel-Crafts reaction (e.g., AlCl₃, FeCl₃) may remain.
Q2: What are the boiling points of the main components in the crude mixture, and how does this influence the choice of purification method?
A2: The boiling points of the key components are crucial for purification, especially by distillation.
| Compound | Boiling Point (°C) |
| Fluorobenzene | 85 |
| This compound | ~137 |
| 1-ethyl-3-fluorobenzene | ~138-139 |
| 1-ethyl-4-fluorobenzene | 139 |
| Diethylbenzene (mixed isomers) | 180-182[3] |
The close boiling points of the positional isomers of ethylfluorobenzene make their separation by standard distillation challenging, often requiring highly efficient fractional distillation.
Q3: Which purification technique is most suitable for obtaining high-purity this compound?
A3: The choice of technique depends on the impurity profile and the desired final purity.
-
Fractional Distillation: This is the primary method for removing unreacted starting materials and higher-boiling polyalkylated byproducts. Separating the positional isomers is difficult but may be possible with a highly efficient fractionating column.
-
Preparative Gas Chromatography (GC): This technique is highly effective for separating compounds with very close boiling points, such as the positional isomers of ethylfluorobenzene.
-
Column Chromatography: This can be employed to separate isomers based on slight differences in polarity.
A combination of these techniques is often the most effective approach.
Troubleshooting Guides
Issue 1: Poor Separation of Isomers During Fractional Distillation
Symptoms:
-
GC analysis of the collected fractions shows a mixture of this compound, 1-ethyl-3-fluorobenzene, and 1-ethyl-4-fluorobenzene.
-
The boiling point remains relatively constant over a large volume of distillate.
Possible Causes:
-
Insufficient Column Efficiency: The fractionating column (e.g., Vigreux, packed) does not have enough theoretical plates to separate the close-boiling isomers.
-
Incorrect Reflux Ratio: The rate of takeoff is too high compared to the rate of reflux, not allowing for proper equilibrium to be established in the column.
-
Heat Loss from the Column: Inadequate insulation of the distillation column can disrupt the temperature gradient.
Solutions:
-
Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material.
-
Optimize Reflux Ratio: Decrease the rate at which you are collecting the distillate to increase the reflux ratio. A higher reflux ratio generally leads to better separation.
-
Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings.
-
Consider Vacuum Distillation: Lowering the pressure will reduce the boiling points and may improve the separation efficiency between the isomers.
Issue 2: Contamination with High-Boiling Point Impurities
Symptoms:
-
The final product has a yellowish tint.
-
GC analysis shows peaks with longer retention times than the desired product, corresponding to diethylfluorobenzene isomers.
Possible Causes:
-
Distillation Temperature Too High: The distillation was allowed to proceed at a temperature that is too high, causing the higher-boiling impurities to co-distill.
-
"Bumping" of the Liquid: Sudden, violent boiling can carry less volatile components into the distillate.
Solutions:
-
Careful Temperature Monitoring: Collect the desired fraction over a narrow and accurate temperature range. Stop the distillation when the temperature starts to rise significantly above the boiling point of this compound.
-
Use Boiling Chips or a Stir Bar: Ensure smooth boiling by adding boiling chips or using a magnetic stir bar in the distillation flask.
-
Fractional Distillation: Employ a fractionating column to better separate the desired product from higher-boiling impurities.
Issue 3: Product is Contaminated with Acidic Residues
Symptoms:
-
The purified product has a sharp, acidic odor.
-
An aqueous wash of the product is acidic when tested with pH paper.
Possible Causes:
-
Incomplete Quenching of the Reaction: The workup procedure did not effectively neutralize and remove the Lewis acid catalyst.
Solutions:
-
Aqueous Workup: Before distillation, wash the crude product with a dilute base solution (e.g., 5% sodium bicarbonate solution), followed by water, and finally a brine solution to remove any remaining acidic impurities and water. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before proceeding with distillation.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To remove low-boiling (unreacted fluorobenzene) and high-boiling (polyalkylated) impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux, 30 cm)
-
Distillation head, condenser, and receiving flasks
-
Heating mantle with magnetic stirring
-
Boiling chips or magnetic stir bar
-
Thermometer
-
Glass wool and aluminum foil for insulation
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Insulate the fractionating column with glass wool and aluminum foil.
-
Charging the Flask: Add the crude this compound and boiling chips or a stir bar to the round-bottom flask.
-
Distillation:
-
Begin heating the flask gently.
-
Collect the first fraction, which will be primarily unreacted fluorobenzene (boiling point ~85 °C).
-
Once the temperature stabilizes again, change the receiving flask to collect the main fraction, which is the ethylfluorobenzene isomers (boiling point ~137-139 °C).
-
Monitor the temperature closely. A sharp increase in temperature indicates that the higher-boiling polyalkylated byproducts are beginning to distill. Stop the distillation at this point.
-
-
Analysis: Analyze the collected fractions by GC to determine their composition.
Protocol 2: Isomer Separation by Column Chromatography
Objective: To separate the positional isomers of ethylfluorobenzene.
Materials:
-
Partially purified ethylfluorobenzene isomer mixture (from fractional distillation)
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Eluent: A non-polar solvent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or toluene. The optimal eluent should be determined by thin-layer chromatography (TLC).
-
Sand
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and carefully pour it into the column, allowing it to pack uniformly without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the ethylfluorobenzene mixture in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the sample through the column with the chosen solvent system.
-
Collect fractions in separate tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC or GC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
identifying and minimizing byproducts in 1-ethyl-2-fluorobenzene reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethyl-2-fluorobenzene. The focus is on identifying and minimizing byproducts in common electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high regioselectivity in reactions with this compound?
A1: The primary challenge arises from the competing directing effects of the ethyl and fluoro substituents on the benzene ring. The ethyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. This interplay can lead to the formation of a mixture of isomeric products, reducing the yield of the desired compound. Steric hindrance from the ethyl group can also influence the substitution pattern, often favoring substitution at the less hindered para-position relative to the ethyl group.
Q2: How can I predict the major product in an electrophilic aromatic substitution reaction of this compound?
A2: The substitution pattern is a result of the combined electronic and steric effects of the ethyl and fluoro groups. The ethyl group is an activating group, meaning it increases the rate of reaction at the positions ortho and para to it. The fluorine atom, while being an ortho-, para-director due to resonance, is deactivating overall due to its strong inductive effect. The positions most activated for electrophilic attack will be those that are ortho or para to the ethyl group and not sterically hindered. Therefore, substitution is generally favored at the 4- and 6-positions. The precise ratio of isomers will depend on the specific reaction conditions and the nature of the electrophile.
Q3: What are the most common analytical techniques to identify and quantify isomeric byproducts?
A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying isomeric byproducts based on their mass-to-charge ratio and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is invaluable for elucidating the exact structure of the isomers by analyzing chemical shifts, coupling constants, and integration of signals. High-performance liquid chromatography (HPLC) can also be employed for the separation and quantification of isomers.
Troubleshooting Guides
Nitration Reactions
Issue: Formation of multiple nitro-isomers and dinitrated byproducts.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | High temperatures and highly concentrated acids can lead to decreased selectivity and the formation of dinitrated products. Maintain a low reaction temperature (typically 0-10 °C) and use a milder nitrating agent if possible. |
| Incorrect Stoichiometry | An excess of the nitrating agent can promote di-nitration. Use a stoichiometric amount or a slight excess of the nitrating agent and monitor the reaction progress closely using TLC or GC. |
| Isomer Formation | The electronic and steric effects of the substituents will inevitably lead to a mixture of isomers. To favor the formation of a specific isomer, consider using a bulkier nitrating agent to increase steric hindrance at the more crowded positions. |
| Product | Structure | Notes |
| 1-Ethyl-2-fluoro-4-nitrobenzene | C8H8FNO2 | Often the major product due to activation by the ethyl group and less steric hindrance. |
| 1-Ethyl-2-fluoro-6-nitrobenzene | C8H8FNO2 | A likely byproduct, formed due to ortho-direction from the ethyl group. |
| Dinitro compounds | C8H7FN2O4 | Can form under harsh conditions. |
Halogenation (e.g., Bromination) Reactions
Issue: Low yield of the desired mono-halogenated product and formation of multiple isomers.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Over-halogenation | The use of a strong Lewis acid catalyst and excess halogen can lead to the formation of di- and poly-halogenated byproducts. Use a milder catalyst or perform the reaction without a catalyst if possible (e.g., for bromination). Control the stoichiometry of the halogenating agent carefully. |
| Isomeric Mixture | Similar to nitration, a mixture of isomers is expected. The para-substituted product with respect to the ethyl group is often favored. Separation of isomers can be achieved by column chromatography or recrystallization. |
| Side-chain Halogenation | Under radical conditions (e.g., presence of UV light or radical initiators), halogenation can occur on the ethyl side chain. Ensure the reaction is carried out in the dark and in the absence of radical initiators to favor aromatic substitution. |
| Product | Structure | Notes |
| 4-Bromo-1-ethyl-2-fluorobenzene | C8H8BrF | Expected as a major product. |
| 2-Bromo-1-ethyl-6-fluorobenzene | C8H8BrF | Potential byproduct. |
| Dibromo compounds | C8H7Br2F | Can form with excess bromine. |
Friedel-Crafts Acylation Reactions
Issue: Poor conversion and/or formation of undesired isomers.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Deactivation of the Ring | The fluorine atom deactivates the ring towards electrophilic attack. This may lead to slow or incomplete reactions. Use a stoichiometric amount of a strong Lewis acid catalyst (e.g., AlCl3) and consider using slightly elevated temperatures to drive the reaction to completion. |
| Steric Hindrance | The acyl group is bulky, and its introduction is sensitive to steric hindrance. Acylation is likely to occur at the least sterically hindered position, which is para to the ethyl group (the 4-position). |
| Complex Formation | The Lewis acid can complex with the acylating agent and the product, requiring a stoichiometric amount of the catalyst. Ensure anhydrous conditions are maintained, as moisture will deactivate the catalyst. |
| Product | Structure | Notes |
| 1-(4-Ethyl-3-fluorophenyl)ethanone | C10H11FO | Expected as the major product. |
| 1-(2-Ethyl-3-fluorophenyl)ethanone | C10H11FO | A possible minor byproduct. |
Experimental Protocols
Protocol 1: Nitration of this compound
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath (0-5 °C), slowly add concentrated sulfuric acid to a stirred solution of this compound in dichloromethane.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-10 °C for 30-60 minutes. Monitor the reaction progress by TLC.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product mixture by column chromatography on silica gel.
Protocol 2: Bromination of this compound
Materials:
-
This compound
-
Bromine
-
Iron filings (catalyst)
-
Dichloromethane
-
Saturated Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of this compound in dichloromethane in a flask protected from light, add a catalytic amount of iron filings.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by GC or TLC.
-
Quench the reaction by adding saturated sodium thiosulfate solution to remove excess bromine.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the isomeric products by column chromatography.
Protocol 3: Friedel-Crafts Acylation of this compound
Materials:
-
This compound
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl3)
-
Anhydrous Dichloromethane
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Add a solution of acetyl chloride in anhydrous dichloromethane dropwise to the stirred suspension.
-
Following the addition of acetyl chloride, add a solution of this compound in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.
-
Cool the reaction mixture in an ice bath and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation under reduced pressure.
Visualizations
Caption: General pathway for electrophilic aromatic substitution of this compound.
Caption: Potential products and byproducts in the nitration of this compound.
Caption: A generalized experimental workflow for reactions of this compound.
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 1-Ethyl-2-fluorobenzene
Welcome to the technical support center for professionals engaged in synthetic chemistry. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for reactions involving 1-ethyl-2-fluorobenzene. Here, you will find targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency, yield, and selectivity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For many palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, a good starting point for catalyst loading is between 1-5 mol%.[1] For particularly challenging couplings, or when using less reactive coupling partners (e.g., aryl chlorides), a higher initial loading or more active pre-catalyst systems may be necessary.[2][3] It is always recommended to perform initial screening experiments to determine the optimal loading for your specific system.
Q2: Can continuously increasing the catalyst loading always improve the reaction yield?
A2: Not necessarily. While a sufficient amount of catalyst is crucial, excessively high loading can lead to diminishing returns or even negative effects.[1] These can include increased formation of side products (e.g., homocoupling), catalyst aggregation leading to deactivation (palladium black formation), and difficulties in product purification to remove residual metal.[4] The goal is to find the optimal loading that maximizes reaction rate and yield without promoting significant side reactions.[1]
Q3: My reaction with this compound is slow or stalls. Should I just add more catalyst mid-reaction?
A3: While adding more catalyst might seem like a solution, it's often more effective to first diagnose the root cause. The issue could be an inactive catalyst, not an insufficient amount. Catalyst deactivation can be caused by exposure to oxygen, impurities in reagents or solvents, or thermal instability.[3][4] Before adding more catalyst, it is advisable to check the integrity of the inert atmosphere, the purity of the reagents, and whether the reaction temperature is appropriate.
Q4: How does the fluorine substituent on this compound affect catalyst choice and loading?
A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl halide. For instance, in Suzuki couplings, this electronic effect can make the oxidative addition step more favorable. However, the position of the fluorine ortho to the ethyl group introduces steric hindrance, which can slow down the reaction.[2] This often necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to promote efficient catalysis, even at lower loadings.[2][5]
Troubleshooting Guide: Low Yield & Poor Selectivity
Issue 1: Low or No Conversion of Starting Material
This is a common problem that can often be traced to the activity of the catalyst or the reaction setup.
| Possible Cause | Recommended Solution |
| Inactive or Decomposed Catalyst | Ensure the palladium source and phosphine ligands are fresh and have been stored properly under an inert atmosphere to prevent oxidation.[3] Use a robust pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts) that is more stable and ensures efficient generation of the active Pd(0) species. |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30+ minutes).[2] Maintain a positive pressure of an inert gas throughout the entire reaction. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote ligand degradation.[3] |
| Insufficient Base Strength or Solubility | The base is critical for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction).[3] If the base is not strong enough or is insoluble in the solvent, the reaction will not proceed efficiently. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[6] |
| Suboptimal Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) can increase the rate of oxidative addition and other key steps. However, excessively high temperatures can cause catalyst decomposition. |
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
The formation of byproducts often points to issues with reaction conditions or reagent stability, which can sometimes be managed by optimizing catalyst loading.
| Possible Cause | Recommended Solution |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen or unreduced Pd(II) species.[4][7] Ensure rigorous degassing. Lowering the catalyst loading can sometimes reduce the rate of this side reaction relative to the desired cross-coupling. |
| Protodeboronation | This is the replacement of the boronic acid group with a hydrogen atom.[2] It is often an issue with unstable boronic acids. Use fresh, high-purity boronic acid. Alternatively, using more stable boronate esters (e.g., pinacol or MIDA esters) can mitigate this issue.[3] While not directly tied to catalyst loading, ensuring the cross-coupling is fast can outcompete this degradation pathway. |
| Dehalogenation | The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by certain impurities or side reactions on the catalyst. Optimizing the ligand-to-metal ratio can sometimes suppress this pathway. |
Data Presentation: Catalyst Loading Optimization
The following tables provide representative data for a hypothetical optimization of a Suzuki coupling between 1-ethyl-2-fluorobromobenzene and a generic boronic acid.
Table 1: Initial Catalyst Screening (1.2 eq. Boronic Acid, 2.0 eq. K₂CO₃, Dioxane/H₂O, 90°C, 12h)
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 5.0 | 35 |
| 2 | Pd₂(dba)₃ | SPhos | 2.0 | 78 |
| 3 | Pd₂(dba)₃ | XPhos | 2.0 | 85 |
| 4 | Pd(PPh₃)₄ | - | 5.0 | 42 |
Table 2: Optimization of Loading for Best Performing System
| Entry | Catalyst System | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd₂(dba)₃ / XPhos | 3.0 | 86 |
| 2 | Pd₂(dba)₃ / XPhos | 2.0 | 85 |
| 3 | Pd₂(dba)₃ / XPhos | 1.0 | 82 |
| 4 | Pd₂(dba)₃ / XPhos | 0.5 | 65 |
Note: Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Ethyl-2-fluorobromobenzene
-
Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add 1-ethyl-2-fluorobromobenzene (1.0 mmol, 1.0 eq.), the boronic acid partner (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition : In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.022 mmol, 2.2 mol%) and add them to the Schlenk flask.
-
Solvent Addition : Add degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.[3]
-
Reaction Execution : Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 90-100 °C). Stir vigorously for the specified reaction time (e.g., 12-24 hours).
-
Monitoring : Monitor the reaction progress by TLC or GC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting flowchart for addressing low product yield.
Caption: General workflow for optimizing catalyst loading in a reaction.
References
troubleshooting guide for failed 1-ethyl-2-fluorobenzene syntheses.
Welcome to the technical support center for the synthesis of 1-ethyl-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The primary and most established method for preparing this compound is the Balz-Schiemann reaction, which involves the diazotization of 2-ethylaniline followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the Balz-Schiemann reaction.[2] This two-step process begins with the conversion of a primary aromatic amine, in this case, 2-ethylaniline, into an aryl diazonium tetrafluoroborate salt.[3] This intermediate is then heated, leading to its decomposition to yield the desired this compound, nitrogen gas, and boron trifluoride.[4]
Q2: My reaction yield is consistently low. What are the most likely general causes?
A2: Low yields in the Balz-Schiemann reaction are a common issue and can stem from several factors.[5] Key areas to investigate include incomplete diazotization of the starting amine, premature or uncontrolled decomposition of the diazonium salt intermediate, and the formation of significant side products such as phenols or tarry residues.[6][7] The stability of the diazonium salt is highly dependent on the substrate and reaction conditions.[5]
Q3: The decomposition step of my reaction became very rapid and turned dark brown/black. What happened?
A3: This indicates an uncontrolled thermal decomposition of the diazonium tetrafluoroborate salt.[8] These intermediates can be thermally unstable, and their decomposition is highly exothermic.[8] Non-uniform heating or the presence of impurities can lead to a runaway reaction, significantly reducing the yield of the desired aryl fluoride and leading to the formation of tar.[6]
Q4: Are there significant safety risks associated with isolating the diazonium tetrafluoroborate intermediate?
A4: Yes, there are considerable risks. While aryl diazonium tetrafluoroborates are among the more stable diazonium salts, they are still potentially explosive, especially when isolated and completely dry.[6][8] For large-scale reactions, it is often recommended to use continuous flow processes or in-situ decomposition methods to avoid the accumulation of large quantities of this hazardous intermediate.[6][9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound via the Balz-Schiemann reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Precipitation of Diazonium Salt | Incomplete Diazotization: Temperature too high (above 5 °C), causing the diazonium salt to decompose as it forms. | Maintain a strict temperature of 0–5 °C during the addition of sodium nitrite.[3] Use a calibrated thermometer and an efficient cooling bath (ice-salt). |
| Incorrect Stoichiometry: Insufficient sodium nitrite or acid. | Ensure accurate measurement of all reagents. Use a slight excess of sodium nitrite to ensure complete conversion of the amine. | |
| Poor Quality Reagents: 2-ethylaniline is oxidized or impure; sodium nitrite has degraded. | Use freshly distilled 2-ethylaniline and a fresh bottle of sodium nitrite. | |
| Low Yield of this compound | Uncontrolled Decomposition: Heating the diazonium salt too quickly or unevenly. | Heat the isolated salt gently and gradually. For solution-phase decomposition, ensure vigorous stirring and controlled heat application.[3] Consider decomposition in a high-boiling inert solvent for better temperature control.[8] |
| Presence of Water: Water in the isolated diazonium salt can lead to the formation of 2-ethylphenol as a major byproduct during decomposition.[6] | Ensure the diazonium tetrafluoroborate precipitate is washed thoroughly with cold water, followed by a cold alcohol and ether, and then dried as completely as possible before decomposition.[10] | |
| Side Reactions: Formation of azo compounds or other byproducts. | Maintain acidic conditions during diazotization. The choice of solvent for decomposition can also influence side product formation; non-polar solvents often give better yields.[8][11] | |
| Product is Impure and Difficult to Purify | Formation of Phenolic Byproducts: 2-ethylphenol is a common impurity. | During workup, wash the crude product thoroughly with an aqueous base (e.g., 10% NaOH solution) to remove acidic phenolic impurities.[10] |
| Tarry Residues: Caused by extensive decomposition. | Purify the final product via steam distillation or fractional distillation under reduced pressure to separate it from non-volatile tars. | |
| Reaction is Uncontrollably Exothermic | Rapid Thermal Decomposition: The decomposition of diazonium salts is inherently exothermic.[8] | For larger scale reactions, perform the decomposition by adding small portions of the dry salt to a pre-heated high-boiling solvent. For solid-state decomposition, apply heat carefully with a free flame and have cooling ready.[10] Never perform a large-scale decomposition of the neat salt in a sealed or poorly vented vessel. |
Key Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the Balz-Schiemann reaction starting from 2-ethylaniline.
Step 1: Diazotization and Formation of 2-Ethylbenzenediazonium Tetrafluoroborate
-
In a suitable vessel, prepare a solution of hydrochloric acid. Cool the solution to 0 °C in an ice-salt bath with vigorous mechanical stirring.
-
Add 2-ethylaniline to the cold acid solution.
-
Prepare a solution of sodium nitrite in water. While maintaining the temperature of the aniline solution between 0 and 5 °C, add the sodium nitrite solution dropwise. The rate of addition should be controlled to prevent the temperature from rising.[3]
-
After the addition is complete, stir the mixture for an additional 15-20 minutes. A positive test with potassium iodide-starch paper will indicate a slight excess of nitrous acid.
-
In a separate, appropriate vessel (e.g., plastic or wax-coated glass), prepare a cold solution of tetrafluoroboric acid (HBF₄).[10]
-
Slowly add the cold tetrafluoroboric acid solution to the cold diazonium salt solution. A thick precipitate of 2-ethylbenzenediazonium tetrafluoroborate should form.
-
Continue stirring for 20-30 minutes in the cold bath.
-
Collect the precipitate by suction filtration. Wash the solid sequentially with cold water, cold methanol, and finally, cold diethyl ether to facilitate drying.[10] Suck the solid as dry as possible on the filter.
Step 2: Thermal Decomposition and Purification
-
Spread the dried diazonium salt in a thin layer to air-dry completely. Caution: The dry salt is potentially explosive and should be handled with care behind a safety shield.[8]
-
Place the dry salt in a flask equipped for distillation. Heat the flask gently with a flame or in a suitable heating mantle.
-
The salt will begin to decompose, evolving nitrogen and boron trifluoride gas. The crude this compound will distill over. Collect the distillate in a cooled receiver.[10]
-
Once the decomposition is complete, transfer the collected distillate to a separatory funnel.
-
Wash the organic layer several times with 10% sodium hydroxide solution to remove any phenolic byproducts, followed by a wash with water.[10]
-
Dry the crude product over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄).
-
Purify the final product by fractional distillation.
Data Summary
Table 1: Key Reaction Parameters
| Parameter | Step 1: Diazotization | Step 2: Decomposition |
| Temperature | 0–5 °C | Typically 100–200 °C (can vary)[1] |
| Key Reagents | 2-Ethylaniline, NaNO₂, HCl, HBF₄ | 2-Ethylbenzenediazonium tetrafluoroborate |
| Critical Control | Strict temperature control to prevent premature decomposition. | Gradual and controlled heating to avoid runaway reaction.[8] |
| Solvent | Aqueous Acid | Often performed neat or in a high-boiling inert solvent (e.g., xylenes, dichlorobenzene).[8] |
Table 2: Common Side Products
| Side Product | Chemical Name | Origin |
| Phenol | 2-Ethylphenol | Reaction of the diazonium cation with residual water during decomposition. |
| Azo Compound | e.g., Diazoamino- or aminoazobenzene derivatives | Dimerization of the diazonium salt, often under insufficiently acidic conditions.[8] |
| Tar | Complex mixture of polymers | Uncontrolled, high-temperature decomposition of the diazonium salt.[7] |
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. pubs.acs.org [pubs.acs.org]
improving the regioselectivity of reactions with 1-ethyl-2-fluorobenzene
Welcome to the technical support center for improving the regioselectivity of reactions with 1-ethyl-2-fluorobenzene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the expected products in a standard electrophilic aromatic substitution (EAS) reaction with this compound, and why do I get a mixture of isomers?
A1: In a typical electrophilic aromatic substitution (EAS) reaction, you can expect a mixture of isomers. This occurs because both the ethyl group and the fluorine atom are ortho-, para-directors, meaning they activate the positions ortho and para relative to themselves for electrophilic attack.[1][2]
-
Ethyl Group (-CH₂CH₃): This is a weak activating group that directs incoming electrophiles to its ortho (C6) and para (C5) positions.[1]
-
Fluoro Group (-F): This is a weakly deactivating group due to its strong inductive electron-withdrawing effect, but it acts as an ortho-, para-director because of electron donation through resonance.[2][3] It directs incoming electrophiles to its ortho (C3) and para (C4) positions.
The reaction yields a mixture because the electrophile will attack all activated positions to some extent, leading to substitution at C3, C4, C5, and C6. The precise ratio of these products depends on the specific reaction conditions and the nature of the electrophile.
Q2: Which substituent has the stronger directing effect: the ethyl or the fluoro group?
A2: The directing effect is a competition between the activating nature of the ethyl group and the resonance-directing, yet inductively deactivating, nature of the fluoro group. Generally, activating groups have a more powerful directing effect than deactivating groups.[4] However, the fluorine's ability to stabilize the intermediate carbocation (the sigma complex) at the ortho and para positions through resonance is significant.[5] Therefore, positions activated by both groups or strongly activated by one are favored. The outcome often depends on a sensitive balance of electronic and steric factors.
Q3: How does steric hindrance from the ethyl group affect the product distribution?
A3: Steric hindrance is a critical factor that influences the regioselectivity of these reactions.[6] The bulky ethyl group can physically obstruct the approach of an electrophile to the adjacent C3 position.[7][8] Consequently, substitution at the less hindered C5 (para to ethyl) and C6 (ortho to ethyl but on the opposite side of the ring from fluorine) positions is often favored over the C3 position, even though C3 is electronically activated by the fluorine.
Troubleshooting Guides for Poor Regioselectivity
This section provides solutions to common problems encountered when attempting to achieve specific isomers of substituted this compound.
Problem: My electrophilic aromatic substitution (e.g., nitration, halogenation) yields an inseparable mixture of isomers with low yield for my desired product.
This is the most common issue due to the competing directing effects of the substituents.
Solution 1: Directed Ortho-Metalation (DoM) for C3-Substitution
For highly selective substitution at the C3 position (ortho to the fluorine), the most effective strategy is Directed Ortho-Metalation (DoM).[9] The fluorine atom acts as a powerful Directed Metalation Group (DMG), coordinating with an organolithium reagent to direct deprotonation exclusively at the adjacent C3 position.[10][11] The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
safe handling and quenching procedures for reactions of 1-ethyl-2-fluorobenzene.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling and quenching procedures for chemical reactions involving 1-ethyl-2-fluorobenzene. The following information is intended to supplement, not replace, your institution's safety protocols and standard operating procedures. Always consult the relevant Safety Data Sheet (SDS) and perform a thorough risk assessment before commencing any experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated area, preferably a fume hood, away from ignition sources such as open flames, hot surfaces, and sparks.[1] Personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and chemical-resistant gloves, is essential to prevent skin and eye contact.[2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] It should be kept away from heat, sparks, and open flames.[1] The storage area should be designed for flammable liquids.
Q3: What personal protective equipment (PPE) should I wear when working with this compound?
A3: The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.[4][6]
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile rubber for intermittent contact).[2][4]
-
Respiratory Protection: In case of inadequate ventilation or potential for high vapor concentrations, use a respirator with an appropriate organic vapor cartridge.[1]
-
Footwear: Closed-toe shoes are mandatory.[2]
Q4: How should I dispose of waste containing this compound?
A4: Waste containing this compound should be treated as hazardous waste.[7] Collect it in a properly labeled, sealed, and compatible container.[8] Dispose of the waste through your institution's environmental health and safety (EHS) office.[8] Do not dispose of it down the drain or in regular trash.[8]
Troubleshooting Guides for Reaction Quenching
This section provides guidance on common issues encountered during the quenching of reactions involving this compound.
Scenario 1: Quenching of Organometallic Reactions (e.g., Lithiation, Grignard)
Issue: Exothermic and uncontrolled reaction upon addition of the quenching agent.
| Potential Cause | Troubleshooting Step | Rationale |
| Quenching agent added too quickly. | Add the quenching agent (e.g., water, saturated ammonium chloride) slowly and dropwise, with vigorous stirring and external cooling (e.g., ice bath). | Rapid addition can lead to a rapid, localized exotherm, potentially causing the solvent to boil and the reaction to become uncontrollable. |
| Reaction mixture not sufficiently cooled. | Ensure the reaction mixture is cooled to an appropriate temperature (typically 0 °C or lower) before and during the quenching process. | Lower temperatures help to dissipate the heat generated during the neutralization of the highly reactive organometallic species. |
| Concentration of the organometallic reagent is too high. | If possible, dilute the reaction mixture with an appropriate anhydrous solvent before quenching. | Dilution helps to moderate the reaction rate and improve heat transfer. |
Issue: Formation of an emulsion during aqueous workup.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient ionic strength of the aqueous layer. | Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently rock to mix. | The increased ionic strength of the aqueous layer helps to break the emulsion by decreasing the mutual solubility of the organic and aqueous phases. |
| Presence of fine particulate matter. | If the emulsion persists, filter the entire mixture through a pad of celite or glass wool. | Particulate matter can stabilize emulsions; filtration removes these particles. |
Scenario 2: Quenching of Electrophilic Aromatic Substitution (e.g., Nitration, Friedel-Crafts Acylation)
Issue: Incomplete quenching of the acid catalyst (e.g., fuming nitric acid, aluminum chloride).
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient amount of quenching agent. | Slowly pour the reaction mixture onto crushed ice or into a vigorously stirred ice-water slurry.[9] For Friedel-Crafts reactions, a dilute acid solution (e.g., 3M HCl) can be used to quench the reaction and dissolve the aluminum salts. | Ice provides a large surface area for efficient heat transfer and dilution of the strong acid. A dilute acid wash helps to hydrolyze the aluminum chloride complex formed during Friedel-Crafts acylation. |
| Formation of insoluble byproducts. | After the initial quench, perform subsequent washes with water, a dilute base (e.g., saturated sodium bicarbonate) to neutralize any remaining acid, and finally with brine. | These washes ensure the complete removal of acidic and water-soluble byproducts from the organic layer. |
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 446-49-1 | [9][10][11] |
| Molecular Formula | C₈H₉F | [11] |
| Molecular Weight | 124.16 g/mol | [11] |
| Boiling Point | 137.1 °C at 760 mmHg | |
| Flash Point | 25.8 °C | |
| Density | 0.982 g/cm³ |
Experimental Protocols
General Quenching Procedure for Nitration Reactions
This protocol is adapted from a procedure for a related compound and should be optimized for specific reaction conditions.
-
Preparation: Before starting the reaction, prepare a large beaker containing a slurry of crushed ice and water.
-
Cooling: Once the reaction is complete, ensure the reaction flask is cooled in an ice bath.
-
Quenching: Slowly and carefully pour the reaction mixture into the vigorously stirred ice-water slurry.[9] The addition should be done in a controlled manner to manage the exotherm.
-
Stirring: Continue stirring the mixture for 30-60 minutes as the ice melts to ensure complete quenching.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and remove the solvent under reduced pressure.
Visualized Workflows
Standard Quenching and Workup Workflow```dot
Caption: Decision tree for resolving emulsions during workup.
References
- 1. fishersci.com [fishersci.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. lookchem.com [lookchem.com]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. This compound | CAS#:446-49-1 | Chemsrc [chemsrc.com]
- 10. This compound | C8H9F | CID 11105361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
long-term storage and stability assessment of 1-ethyl-2-fluorobenzene.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability assessment of 1-ethyl-2-fluorobenzene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimental use of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected peak in chromatogram | Contamination of the sample or solvent. | Analyze a solvent blank. If the peak persists, use fresh, high-purity solvent. Ensure all glassware is scrupulously clean. |
| Degradation of this compound. | Review storage conditions. The compound should be stored in a cool, dark, and dry place. Consider performing a forced degradation study to identify potential degradation products. | |
| Inconsistent analytical results | Improper sample preparation. | Ensure the sample is fully dissolved and homogenously mixed before injection. Use a calibrated pipette for all dilutions. |
| Instrument variability. | Run a system suitability test before sample analysis to ensure the instrument is performing within specifications. Check for leaks in the chromatographic system. | |
| Precipitate formation in solution | Low solubility in the chosen solvent. | Consult solubility data for this compound. Consider using a different solvent or a co-solvent system. Gentle warming and sonication may aid dissolution. |
| Temperature fluctuations affecting solubility. | Store solutions at a constant temperature. If working at low temperatures, ensure the compound remains in solution. | |
| Discoloration of the compound | Exposure to light or air, leading to degradation. | Store the compound in an amber vial under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Contamination. | Source a new batch of the compound from a reputable supplier. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended long-term storage conditions for this compound? A1: For long-term storage, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1] It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent oxidation and moisture absorption.
-
Q2: Is this compound sensitive to light? A2: Yes, aromatic compounds, including fluorinated ones, can be susceptible to photodegradation.[2] It is best practice to store this compound in amber glass vials or in a dark location to minimize exposure to UV and visible light.[1]
-
Q3: What materials are incompatible with this compound? A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[3]
Stability and Degradation
-
Q4: How stable is this compound under normal laboratory conditions? A4: this compound is expected to be stable under normal ambient laboratory conditions for short periods. However, for long-term stability, adherence to recommended storage conditions is crucial.
-
Q5: What are the likely degradation pathways for this compound? A5: Potential degradation pathways include oxidation of the ethyl group, hydroxylation of the aromatic ring, and, under harsh conditions, potential cleavage of the carbon-fluorine bond. Photodegradation may also lead to the formation of various photoproducts.[2]
-
Q6: How can I assess the stability of my this compound sample? A6: A stability study should be conducted. This typically involves storing aliquots of the compound under various conditions (e.g., different temperatures and humidity levels) and analyzing them at specific time points for purity and the presence of degradation products.
Stability Assessment Data
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Long-Term Storage | 2-8°C, protected from light, inert atmosphere | High stability expected | Minimal degradation |
| Accelerated Storage | 40°C / 75% RH | Moderate stability, potential for slow degradation | Oxidized and hydroxylated derivatives |
| Forced Degradation | |||
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Heat | Likely stable | Minimal degradation |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Heat | Potential for slow degradation | Phenolic derivatives (if C-F bond is cleaved) |
| Oxidative (e.g., 3% H₂O₂) | Room Temperature | Susceptible to oxidation | 1-(1-hydroxyethyl)-2-fluorobenzene, 2-fluoroacetophenone, ring-hydroxylated species |
| Photolytic (UV/Vis light) | Room Temperature | Susceptible to photodegradation | Complex mixture of photoproducts[2] |
| Thermal (e.g., >100°C) | Dry Heat | Generally stable at moderate temperatures | At high temperatures, potential for decomposition |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study
-
Sample Preparation: Dispense this compound into multiple amber glass vials. For each storage condition, prepare at least three vials for each time point.
-
Storage Conditions:
-
Long-Term: 2-8°C.
-
Accelerated: 40°C with 75% relative humidity (RH).
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for appearance, assay (purity), and degradation products using a stability-indicating analytical method (e.g., HPLC-UV).
Protocol 2: Forced Degradation Study
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 80°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV-A and cool white fluorescent) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours.
-
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples, along with an untreated control, by HPLC-UV/MS to identify and quantify any degradation products.
Analytical Method: Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for the stability assessment of this compound.
Caption: Plausible oxidative degradation pathway for this compound.
References
Technical Support Center: Workup and Isolation of 1-Ethyl-2-fluorobenzene Products
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful workup and isolation of 1-ethyl-2-fluorobenzene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and its derivatives?
A1: The main difficulties arise from several factors. Many fluorinated compounds are volatile, leading to potential sample loss during solvent removal under reduced pressure.[1] Additionally, reaction mixtures can be complex, and the final product may have similar polarity to byproducts or regioisomers, making chromatographic separation challenging.[1][2][3] For instance, separating fluoroarene regioisomers by distillation is often difficult due to their very similar boiling points.[3]
Q2: Which purification techniques are most effective for this compound products?
A2: The choice of method depends on the scale, impurities, and physicochemical properties of the target compound.
-
Flash Column Chromatography: The most common initial purification method for crude products.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): Useful for separating compounds with very similar polarities, such as diastereomers or regioisomers.[4] Both normal-phase and reversed-phase HPLC can be effective.[2][4]
-
Distillation: Suitable for volatile, thermally stable liquid products if there is a sufficient boiling point difference from impurities. Fractional distillation is ideal for separating compounds with different boiling points.[1]
-
Recrystallization: An effective technique for solid derivatives to achieve high purity. A systematic solvent screening is necessary to find a suitable solvent system.[4]
Q3: How can I avoid losing my volatile fluorinated product during solvent evaporation?
A3: Sample loss is a significant concern with volatile compounds like this compound.[1] To minimize it:
-
Use Low Temperatures: Perform solvent removal at reduced temperatures.[1]
-
Efficient Condensing: Use a high-performance condenser and consider a cold trap with a dry ice/acetone or liquid nitrogen bath.[1]
-
Controlled Vacuum: Avoid applying a high vacuum if possible. For extremely volatile compounds, distillation at atmospheric pressure or using a Kugelrohr apparatus can be alternatives.[1]
Q4: Are there special considerations for handling waste from these workups?
A4: Yes. Organofluorine compounds can be persistent in the environment. All organic waste containing fluorinated molecules should be collected in a designated, labeled, halogenated waste container for proper disposal according to your institution's safety guidelines. Aqueous waste from extractions should also be treated as chemical waste.
Troubleshooting Guides
Issue 1: Poor Separation During Flash Column Chromatography
| Symptom | Possible Cause(s) | Solution(s) |
| Product co-elutes with impurities. | Impurities have very similar polarity to the target compound.[2] | Optimize Eluent System: Perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to improve separation. A shallow gradient elution can also enhance resolution. Change Stationary Phase: If silica gel is ineffective, consider using alumina or a bonded-phase silica (e.g., C18 for reversed-phase flash chromatography).[2] |
| Broad peaks leading to poor resolution. | Column overload; poor sample loading technique.[2] | Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). Use Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[2] |
| Product appears to be lost on the column. | The compound may be too polar and irreversibly adsorbed, or it may be volatile and evaporating from the column.[1] | Modify Eluent: Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine for basic compounds to the eluent system. Work Quickly: For volatile compounds, minimize the time the column is open to the atmosphere.[1] |
Issue 2: Problems with Liquid-Liquid Extraction
| Symptom | Possible Cause(s) | Solution(s) |
| Formation of a stable emulsion. | The two phases have similar densities; presence of surfactants or fine solids. | Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. Gentle swirling or mechanical agitation can also help. In stubborn cases, filtration through a pad of Celite may be necessary. |
| Difficulty distinguishing between organic and aqueous layers. | The density of this compound (0.982 g/cm³) is very close to water.[5] Chlorinated solvents like dichloromethane will be the bottom layer, while less dense solvents like ethyl acetate or ether will be the top layer. | Confirm Layers: Add a few drops of water to the separatory funnel; the layer that increases in volume is the aqueous phase. Always be cautious and test a small amount before combining layers. |
| Poor recovery of product from the aqueous layer. | The product has some water solubility; insufficient extraction. | Increase Number of Extractions: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent rather than one large extraction. This is more efficient at recovering the product. |
Issue 3: Failure to Obtain Crystals During Recrystallization
| Symptom | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high; the solution was cooled too quickly; the compound's melting point is below the solution temperature.[4] | Change Solvent/Method: Use a lower-boiling point solvent or a co-solvent system. Allow the solution to cool more slowly (e.g., let it cool to room temperature before placing it in an ice bath). Try solvent layering or vapor diffusion techniques.[4][6] |
| No crystals form, even upon cooling. | The solution is not supersaturated (too much solvent); the compound is too soluble in the chosen solvent.[4] | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure product if available.[6] Slowly evaporate some of the solvent to increase the concentration. |
| Purity does not improve after recrystallization. | Impurities have a very similar solubility profile to the product and are co-precipitating.[4] | Use a Different Solvent System: A single solvent or co-solvent system with different polarity may leave the impurity in the mother liquor. An alternative purification method like column chromatography may be necessary before a final recrystallization step.[4] |
Quantitative Data Summary
The physical properties of this compound and its common regioisomers are very similar, which underscores the challenges in their separation by distillation.
| Property | This compound | 1-ethyl-4-fluorobenzene |
| CAS Number | 446-49-1[5][7] | 459-47-2[8][9] |
| Molecular Formula | C₈H₉F[5][7] | C₈H₉F[8][9] |
| Molecular Weight | 124.16 g/mol [7][10] | 124.16 g/mol [9] |
| Boiling Point | 137.1 °C at 760 mmHg[5] | 139 °C[11] |
| Density | 0.982 g/cm³[5] | 0.981 g/cm³[11] |
| Flash Point | 25.8 °C[5] | 30 °C[11] |
Detailed Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is a standard procedure for quenching a reaction and performing an initial extraction to isolate the crude product from a reaction mixture.
-
Reaction Quenching:
-
Cool the reaction vessel to 0 °C in an ice-water bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water to quench any remaining reagents.[12] Monitor for gas evolution and control the addition rate to prevent excessive foaming.
-
-
Phase Separation & Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent (e.g., THF, acetone), add an appropriate extraction solvent like ethyl acetate or diethyl ether.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.[13]
-
-
Washing the Organic Layer:
-
Combine all organic layers in the separatory funnel.
-
Wash the combined organic phase sequentially with:
-
1 M HCl (if basic impurities are present).
-
Saturated aqueous NaHCO₃ (to remove acidic impurities).
-
Brine (saturated NaCl solution) to remove residual water and aid in phase separation.[12]
-
-
-
Drying and Concentration:
-
Purification:
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the product and impurities, with a target Rf value for the product of ~0.3.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system (wet slurry packing is common).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
-
Alternatively, use the dry loading technique described in the troubleshooting guide.[2]
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system, applying gentle positive pressure.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, again taking care to use a cool water bath to prevent product loss.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS#:446-49-1 | Chemsrc [chemsrc.com]
- 6. unifr.ch [unifr.ch]
- 7. scbt.com [scbt.com]
- 8. 1-Ethyl-4-fluorobenzene | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 459-47-2: 1-Ethyl-4-fluorobenzene | CymitQuimica [cymitquimica.com]
- 10. This compound - CAS:446-49-1 - Sunway Pharm Ltd [3wpharm.com]
- 11. 1-Ethyl-4-fluorobenzene, CAS No. 459-47-2 - iChemical [ichemical.com]
- 12. benchchem.com [benchchem.com]
- 13. US5391807A - Methods of preparing fluorobenzene derivatives and related compounds - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 1-Ethyl-2-fluorobenzene Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 1-ethyl-2-fluorobenzene synthesis. The information provided is intended to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily via the Balz-Schiemann reaction, which involves the diazotization of 2-ethylaniline followed by thermal decomposition of the resulting diazonium salt.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Incomplete diazotization of 2-ethylaniline.[1] 2. Decomposition of the diazonium salt before fluorination.[2] 3. Suboptimal temperature during thermal decomposition. 4. Side reactions forming phenolic byproducts or tars.[3] | 1. Ensure stoichiometric amount of sodium nitrite and maintain temperature below 5°C during diazotization.[2] Monitor for excess nitrous acid using starch-iodide paper.[2] 2. Use the diazonium salt solution immediately or store it at low temperatures for a short duration. Avoid isolating the dry diazonium salt.[4] 3. Optimize the decomposition temperature. Gradual heating is recommended to control the reaction rate.[1] 4. Use non-polar solvents for the decomposition step to minimize side reactions.[5] Consider using ionic liquids for a cleaner reaction.[3] |
| Formation of Dark Tar-like Residue | Polymerization of the diazonium salt or side reactions at elevated temperatures.[3] | Maintain strict temperature control during both diazotization and decomposition. The use of a solvent during decomposition can prevent the formation of sticky tars.[5] |
| Runaway Reaction/Exothermic Event | 1. Accumulation of unreacted diazonium salt followed by rapid decomposition.[2] 2. Poor heat dissipation, especially at a larger scale.[2] 3. Isolation and handling of dry diazonium salt.[4] | 1. Ensure controlled and gradual addition of sodium nitrite during diazotization.[2] 2. Use a reactor with efficient cooling and agitation. For larger scales, consider continuous flow reactors for better temperature management and safety.[6][7][8][9][10] 3. CRITICAL: Avoid isolating the diazonium salt in its dry form as it is explosive.[4] Proceed with the subsequent decomposition step in solution. |
| Presence of Phenolic Impurities | Reaction of the diazonium salt with water, especially at elevated temperatures. | Use anhydrous conditions for the thermal decomposition step if possible. Quench any remaining diazonium salt before workup. |
| Inconsistent Results Between Batches | Variations in raw material quality, reaction temperature, or addition rates. | Standardize all process parameters, including raw material specifications, reaction temperatures, and addition times. Implement in-process controls to monitor reaction progress. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the industrial synthesis of this compound?
The most established method for the synthesis of this compound and other aryl fluorides is the Balz-Schiemann reaction.[1][11] This two-step process involves:
-
Diazotization: The reaction of 2-ethylaniline with a nitrite source (commonly sodium nitrite) in the presence of a strong acid (like hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt.[1]
-
Fluorination: The diazonium salt is then typically converted to a more stable tetrafluoroborate salt by the addition of fluoroboric acid (HBF₄). Subsequent thermal decomposition of this salt yields this compound, nitrogen gas, and boron trifluoride.[1][11]
Q2: What are the primary safety concerns when scaling up this process?
The primary safety concern is the handling of the intermediate diazonium salt.[2] These compounds are often thermally unstable and can be explosive in their solid, dry state.[2][4] Key safety considerations include:
-
Temperature Control: Maintaining a low temperature (typically below 5°C) during diazotization is crucial to prevent the decomposition of the diazonium salt.[2]
-
Avoiding Isolation: Dry diazonium salts are shock-sensitive and should not be isolated.[4] The reaction should be carried out in solution.
-
Gas Evolution: The decomposition step releases nitrogen gas, which can lead to a pressure buildup if not properly vented.[2]
-
Runaway Reactions: Poor temperature control can lead to a runaway reaction, especially on a larger scale where heat dissipation is more challenging.[2]
Q3: What are the common impurities, and how can they be minimized?
Common impurities include:
-
2-Ethylphenol: Formed by the reaction of the diazonium salt with water. This can be minimized by using anhydrous or non-aqueous conditions during the decomposition step.
-
Biphenyl derivatives: Can form through side reactions of the aryl cation intermediate.
-
Unreacted 2-ethylaniline: Results from incomplete diazotization.
-
Tarry byproducts: Arise from the polymerization of the diazonium salt.[3]
Minimizing these impurities involves strict control over reaction conditions, such as temperature, reaction time, and the choice of solvent.[5]
Q4: Are there alternative, safer synthesis routes for this compound?
Yes, modern approaches aim to improve the safety and efficiency of this transformation. One promising alternative is the use of continuous flow chemistry.[6][7][8][9][10] In a flow reactor, small amounts of reagents are continuously mixed and reacted, which offers several advantages:
-
Enhanced Safety: The small reaction volume minimizes the risk associated with the hazardous diazonium intermediate.
-
Improved Heat Transfer: Superior heat exchange in microreactors allows for better temperature control, reducing the risk of runaway reactions.[7]
-
Increased Efficiency: Reactions can often be performed at higher temperatures and pressures, leading to faster reaction times and higher yields.[6]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound via Balz-Schiemann Reaction
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions.
Materials:
-
2-Ethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Fluoroboric Acid (HBF₄, 48% aqueous solution)
-
Sand
-
Diatomaceous earth
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-ethylaniline.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add concentrated HCl with stirring, maintaining the temperature below 5°C.
-
Prepare a solution of sodium nitrite in water and cool it to 0°C.
-
Add the cold sodium nitrite solution dropwise to the 2-ethylaniline hydrochloride suspension over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Check for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, the diazotization is complete.
Step 2: Formation and Decomposition of the Diazonium Tetrafluoroborate
-
Cool the diazonium salt solution to 0°C.
-
Slowly add cold fluoroboric acid to the solution with vigorous stirring. A precipitate of 2-ethylbenzenediazonium tetrafluoroborate should form.
-
Filter the precipitate under suction and wash it with cold water, followed by cold methanol, and finally cold diethyl ether. Do not allow the salt to become completely dry.
-
Transfer the moist salt to a flask and mix it with an equal amount of sand.
-
Gently heat the flask in a fume hood. The decomposition will start, evidenced by the evolution of nitrogen and boron trifluoride gases.
-
Control the heating to maintain a steady decomposition rate.
-
The crude this compound will distill over.
Step 3: Purification
-
Separate the organic layer of the distillate.
-
Wash the organic layer with a dilute sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation.
Protocol 2: Purification of this compound by Fractional Distillation
Objective: To separate this compound from lower and higher boiling point impurities.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with magnetic stirring
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Charge the crude this compound into the round-bottom flask along with a few boiling chips.
-
Begin heating the flask gently.
-
Collect the initial fraction, which will contain low-boiling impurities.
-
Monitor the temperature at the distillation head. As the temperature stabilizes at the boiling point of this compound (approximately 142-143°C), change the receiving flask to collect the pure product.
-
Collect the fraction within a narrow temperature range (e.g., ±1°C of the expected boiling point).
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the flask.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key process parameters and their impact.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Explosion in a chemical plant - La référence du retour d'expérience sur accidents technologiques [aria.developpement-durable.gouv.fr]
- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous Flow Synthesis of Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Ethyl-2-fluorobenzene and Its Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the reactivity of 1-ethyl-2-fluorobenzene and its constitutional isomers, 1-ethyl-3-fluorobenzene and 1-ethyl-4-fluorobenzene. The information presented herein is intended for researchers, scientists, and professionals in drug development who utilize substituted aromatic compounds in their synthetic workflows. This document outlines the predicted reactivity of these isomers in common aromatic substitution reactions, supported by established principles of physical organic chemistry. Detailed experimental protocols for representative reactions are also provided.
Introduction to Isomer Reactivity
The reactivity of a substituted benzene ring in electrophilic and nucleophilic aromatic substitution reactions is profoundly influenced by the electronic and steric effects of its substituents. In the case of ethylfluorobenzene isomers, the interplay between the electron-donating, activating ethyl group and the electron-withdrawing, deactivating fluoro group dictates the overall reactivity and the regioselectivity of substitution.
The ethyl group, being an alkyl group, is an ortho-, para-director and activates the benzene ring towards electrophilic attack through an inductive effect and hyperconjugation. Conversely, the fluorine atom is also an ortho-, para-director but deactivates the ring due to its strong inductive electron-withdrawing effect, which is only partially offset by its resonance electron-donating effect. The relative positions of these two groups in the three isomers lead to distinct differences in their chemical behavior.
Comparative Analysis of Reactivity
Due to a lack of direct comparative experimental studies in the public domain, the following analysis is based on established principles of electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are determined by the combined electronic effects of the substituents.
Predicted Overall Reactivity in EAS:
The overall reactivity of the benzene ring towards electrophiles is a balance between the activating effect of the ethyl group and the deactivating effect of the fluorine atom.
-
1-ethyl-4-fluorobenzene (para-isomer): Expected to be the most reactive of the three isomers. The electron-donating ethyl group and the electron-donating resonance effect of the fluorine atom work in concert to stabilize the intermediate carbocation (arenium ion) when the electrophile attacks at the positions ortho to the ethyl group.
-
This compound (ortho-isomer): Predicted to have intermediate reactivity. While both groups direct to the same positions, steric hindrance from the adjacent ethyl and fluoro groups may slightly decrease the rate of attack at the most activated positions.
-
1-ethyl-3-fluorobenzene (meta-isomer): Expected to be the least reactive. The directing effects of the ethyl and fluoro groups are not fully cooperative, leading to a more complex mixture of products and potentially a lower overall rate of reaction.[1]
Predicted Regioselectivity in EAS (e.g., Nitration):
The positions of electrophilic attack are directed by the substituents. Both ethyl and fluoro groups are ortho-, para-directors. The following table summarizes the predicted major mono-substitution products for a reaction like nitration.
| Isomer | Structure | Predicted Major Mono-substitution Positions |
| This compound | Positions 4 and 6 (para and ortho to the ethyl group, and meta and para to the fluoro group respectively). Position 4 is likely favored due to reduced steric hindrance. | |
| 1-ethyl-3-fluorobenzene | Positions 2, 4, and 6. The directing effects are less aligned, potentially leading to a mixture of products. Position 4 is para to the ethyl group and ortho to the fluorine. Position 6 is ortho to the ethyl group and para to the fluorine. Position 2 is ortho to both. | |
| 1-ethyl-4-fluorobenzene | Positions 2 and 3 (and their symmetric equivalents). Position 2 is ortho to the ethyl group and meta to the fluorine. Position 3 is meta to the ethyl group and ortho to the fluorine. Attack at position 2 is likely favored due to the stronger activating effect of the ethyl group. |
Below is a diagram illustrating the general mechanism of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, a nucleophile displaces a leaving group (in this case, the fluoride ion) from the aromatic ring. This reaction is generally favorable when the ring is substituted with strong electron-withdrawing groups. While the ethyl group is electron-donating, the high electronegativity of fluorine can make the carbon to which it is attached susceptible to nucleophilic attack, although the reaction is expected to be slow without additional activating groups.
Predicted Reactivity in SNAr:
The rate of SNAr is dependent on the stability of the negatively charged Meisenheimer intermediate.
-
This compound (ortho-isomer) and 1-ethyl-4-fluorobenzene (para-isomer): These isomers are not expected to be highly reactive in SNAr reactions under standard conditions because the electron-donating ethyl group destabilizes the negative charge of the Meisenheimer intermediate.
-
1-ethyl-3-fluorobenzene (meta-isomer): Similar to the ortho and para isomers, this compound is not expected to be highly reactive in SNAr.
For a successful SNAr reaction on these substrates, the presence of a strong electron-withdrawing group (e.g., a nitro group) ortho or para to the fluorine atom would be necessary to stabilize the Meisenheimer intermediate.
Below is a diagram illustrating the general mechanism of nucleophilic aromatic substitution.
Experimental Protocols
The following are representative experimental protocols for common electrophilic aromatic substitution reactions that can be adapted for the ethylfluorobenzene isomers.
Protocol 1: Nitration of an Ethylfluorobenzene Isomer
This protocol describes a general procedure for the mono-nitration of an aromatic compound.
Materials:
-
Ethylfluorobenzene isomer (10 mmol)
-
Concentrated Nitric Acid (63%, 1.5 mL)
-
Concentrated Sulfuric Acid (98%, 2.0 mL)
-
Dichloromethane (20 mL)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the ethylfluorobenzene isomer in dichloromethane.
-
Cool the flask in an ice bath with stirring.
-
Slowly add the concentrated sulfuric acid to the flask.
-
In a separate container, cool the concentrated nitric acid in an ice bath.
-
Add the cold concentrated nitric acid dropwise to the stirred reaction mixture over a period of 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product mixture can be analyzed by GC-MS and NMR to determine the isomer distribution.
The workflow for this nitration experiment is depicted below.
Protocol 2: Friedel-Crafts Acylation of an Ethylfluorobenzene Isomer
This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound.
Materials:
-
Ethylfluorobenzene isomer (10 mmol)
-
Acetyl Chloride (12 mmol)
-
Anhydrous Aluminum Chloride (12 mmol)
-
Anhydrous Dichloromethane (30 mL)
-
Ice bath
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing anhydrous dichloromethane and a magnetic stirrer, carefully add anhydrous aluminum chloride while cooling in an ice bath.
-
Add acetyl chloride dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, add the ethylfluorobenzene isomer dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography and analyzed by spectroscopic methods.
The logical relationship for predicting the major product in a Friedel-Crafts acylation is shown below.
Summary of Physical and Chemical Properties
The following table summarizes some key physical and chemical properties of the three ethylfluorobenzene isomers.
| Property | This compound | 1-Ethyl-3-fluorobenzene | 1-Ethyl-4-fluorobenzene |
| CAS Number | 446-49-1[2] | 696-39-9[1] | 459-47-2[3] |
| Molecular Formula | C₈H₉F | C₈H₉F | C₈H₉F |
| Molecular Weight | 124.16 g/mol | 124.16 g/mol | 124.16 g/mol |
| Boiling Point | ~140-142 °C | ~140 °C | ~140 °C |
| Density | ~1.0 g/cm³ | ~1.0 g/cm³ | ~0.98 g/cm³ |
Conclusion
References
validation of analytical methods for 1-ethyl-2-fluorobenzene quantification.
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Ethyl-2-fluorobenzene
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like this compound is paramount for ensuring data integrity and product quality. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, a volatile organic compound (VOC). Drawing upon established methodologies for similar analytes, this document details the performance of common analytical techniques and provides supporting experimental frameworks.
The primary methods for the analysis of volatile compounds such as this compound are Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). The choice between these detectors and the appropriate sample introduction technique depends on the specific requirements of the analysis, including sensitivity, selectivity, and the sample matrix.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of GC-FID and GC-MS for the quantification of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Validation Parameter | GC-FID | GC-MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 80-120% | 85-115% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | Low ng/mL | Low pg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Low pg/mL |
| Selectivity | Moderate | High |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized and validated for specific applications.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
Objective: To quantify this compound in a relatively clean sample matrix where high selectivity is not paramount.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL.
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dilute the sample with the same solvent used for the calibration standards to a concentration that falls within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Objective: To provide highly selective and sensitive quantification of this compound, especially in complex matrices.[1][2]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Same as GC-FID.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Same as GC-FID.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis. Key ions for this compound should be determined from its mass spectrum.
-
Injection Mode: Splitless for trace analysis or split for higher concentrations.
-
Injection Volume: 1 µL.
Standard and Sample Preparation:
-
Follow the same procedure as for the GC-FID method. The use of an internal standard (e.g., a deuterated analog) is highly recommended for GC-MS to improve accuracy and precision.
Alternative Sample Introduction Techniques
For volatile compounds in solid or liquid matrices, alternative sample introduction techniques can be employed to improve sensitivity and reduce matrix interference.
-
Static Headspace (HS) GC: This technique involves analyzing the vapor phase in equilibrium with the sample in a sealed vial. It is suitable for the analysis of VOCs in liquids and solids.[3][4][5]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for this compound quantification by GC-FID.
Caption: Workflow for this compound quantification by GC-MS.
Caption: Comparison of key performance indicators for GC-FID and GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Comparison of methods for determination of volatile organic compounds in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of analytical methods for determination of volatile organic compounds in soils (Journal Article) | OSTI.GOV [osti.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Navigating Structural Elucidation: A Comparative Guide to X-ray Crystallography and Alternative Methods for 1-ethyl-2-fluorobenzene
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. While single-crystal X-ray crystallography remains the definitive method for obtaining atomic-level structural information, its application can be limited by the availability of suitable crystalline material. This guide provides a comprehensive comparison of X-ray crystallography with powerful alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling—for the structural confirmation of 1-ethyl-2-fluorobenzene, a compound for which no public crystal structure is currently available.
In the absence of a crystal structure for this compound, this guide leverages crystallographic data from the parent molecule, fluorobenzene, and a structurally related compound, 1-ethynyl-2-fluorobenzene, to establish a benchmark for the geometric parameters of the fluorophenyl moiety. By juxtaposing this "gold standard" data with the structural insights gleaned from NMR spectroscopy and computational methods for this compound itself, we present a practical framework for structural validation when crystallography is not feasible.
Performance at a Glance: A Comparative Overview
The following table summarizes the key attributes of X-ray crystallography, NMR spectroscopy, and computational modeling in the context of small molecule structural analysis.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Primary Output | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Through-bond and through-space atomic connectivity, information on chemical environment, and dynamic properties in solution. | Optimized 3D molecular geometry, conformational analysis, and prediction of spectroscopic properties. |
| Sample Requirement | High-quality single crystal (typically >10 µm). | Soluble sample in a suitable deuterated solvent. | None (in-silico method). |
| Strengths | Unambiguous determination of absolute and relative stereochemistry; provides highly accurate geometric data. | Non-destructive; provides detailed information about the molecule's structure and dynamics in solution; versatile for various nuclei (¹H, ¹³C, ¹⁹F, etc.). | Cost-effective and rapid; allows for the study of unstable or transient species; can predict a range of molecular properties. |
| Limitations | Dependent on the ability to grow suitable crystals; structure represents a static state in the solid phase. | Provides indirect structural information that requires interpretation; can be challenging for complex molecules with extensive signal overlap. | Accuracy is dependent on the level of theory and basis set employed; requires experimental validation. |
Structural Insights from Indirect and Alternative Methods
Given the absence of a crystal structure for this compound, we turn to NMR spectroscopy and computational modeling to elucidate its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of structural information.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum of this compound is a key diagnostic tool. The chemical shift of the fluorine atom is sensitive to its electronic environment, providing initial confirmation of its position on the aromatic ring.[1]
A summary of typical NMR data for this compound is presented below.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹⁹F | Multiplet | F | ||
| ¹H | ~7.1-7.3 | Multiplet | Aromatic CH | |
| ¹H | ~2.7 | Quartet | J(H,H) ≈ 7.6 | -CH₂- |
| ¹H | ~1.2 | Triplet | J(H,H) ≈ 7.6 | -CH₃ |
| ¹³C | ~160 (d) | Doublet | ¹J(C,F) ≈ 245 | C-F |
| ¹³C | ~130-140 | Singlet/Doublet | Aromatic C | |
| ¹³C | ~124 (d) | Doublet | ³J(C,F) ≈ 4 | Aromatic CH |
| ¹³C | ~115 (d) | Doublet | ²J(C,F) ≈ 21 | Aromatic CH |
| ¹³C | ~23 | Singlet | -CH₂- | |
| ¹³C | ~14 | Singlet | -CH₃ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is a representative compilation from typical spectra of similar compounds.
Computational Modeling
Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide a reliable prediction of the three-dimensional structure of a molecule in the gas phase. These calculations yield optimized geometries, including bond lengths, bond angles, and dihedral angles.
A theoretical model of this compound would likely be generated using a functional such as B3LYP with a basis set like 6-311+G(d,p). The output would provide a set of coordinates that define the lowest energy conformation of the molecule.
The Crystallographic Benchmark: Fluorobenzene and 1-ethynyl-2-fluorobenzene
To provide a solid-state reference for the geometry of the 2-fluorophenyl group, we can examine the crystal structures of fluorobenzene and 1-ethynyl-2-fluorobenzene.
| Parameter | Fluorobenzene (X-ray) | 1-ethynyl-2-fluorobenzene (X-ray) | This compound (Predicted) |
| C-F Bond Length (Å) | ~1.36 | ~1.35 | Predicted value |
| C-C-F Bond Angle (°) | ~118 | ~118 | Predicted value |
| Aromatic C-C Bond Lengths (Å) | ~1.38 - 1.39 | ~1.38 - 1.40 | Predicted value |
This data provides a valuable comparison point for the bond lengths and angles involving the fluorine atom and the aromatic ring that would be obtained from computational models of this compound.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the reliability of the structural data.
X-ray Crystallography of Small Molecules
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. This is often achieved through slow evaporation of the solvent, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are determined using computational methods, leading to an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final crystal structure.
NMR Spectroscopy of Small Molecules
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decays, FIDs) are detected. Different pulse sequences are used to acquire ¹H, ¹³C, ¹⁹F, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC).
-
Data Processing and Analysis: The FIDs are Fourier transformed to generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced. The chemical shifts, multiplicities, coupling constants, and integration of the signals are analyzed to determine the molecular structure.
Visualizing the Workflow and Relationships
To illustrate the logical flow of structural elucidation, the following diagrams are provided.
References
comparing the efficacy of different synthetic routes to 1-ethyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The target molecule, 1-ethyl-2-fluorobenzene, presents a simple yet illustrative case for examining the efficiency and practicality of various synthetic methodologies. This guide provides a head-to-head comparison of three prominent synthetic routes to this compound: the Balz-Schiemann reaction, a Grignard reagent-based approach, and a Suzuki cross-coupling reaction. The comparison is supported by representative experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development context.
Comparison of Key Performance Metrics
The following table summarizes the quantitative data for the three synthetic routes, allowing for a direct comparison of their efficacy.
| Metric | Balz-Schiemann Reaction | Grignard Reaction | Suzuki Cross-Coupling |
| Starting Materials | 2-Ethylaniline, NaNO₂, HBF₄ | 2-Fluorobromobenzene, Ethylmagnesium bromide | 2-Fluorophenylboronic acid, Bromoethane |
| Reaction Time | 6 - 8 hours | 4 - 6 hours | 12 - 18 hours |
| Temperature | 0 °C to 120 °C (stepwise) | 25 °C to 35 °C | 80 °C |
| Yield | 65 - 75% | 70 - 80% | 80 - 90% |
| Purity | >98% | >97% | >99% |
| Key Reagents | Sodium nitrite, Tetrafluoroboric acid | Magnesium, Diethyl ether | Palladium(II) acetate, S-Phos, K₃PO₄ |
Synthetic Pathways Overview
The following diagrams illustrate the logical flow of the three compared synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: Balz-Schiemann Reaction
This classical method transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.
Experimental Protocol:
-
Diazotization: 2-Ethylaniline (12.1 g, 0.1 mol) is dissolved in a 48% aqueous solution of tetrafluoroboric acid (44 g, 0.2 mol) and cooled to 0 °C in an ice-salt bath. A solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Isolation of Diazonium Salt: The precipitated 2-ethylbenzenediazonium tetrafluoroborate is collected by filtration, washed with cold water, cold methanol, and finally with diethyl ether. The salt is then dried under vacuum.
-
Thermal Decomposition: The dried diazonium salt is heated gently in a flask without a solvent to 100-120 °C. The decomposition proceeds with the evolution of nitrogen and boron trifluoride. The product, this compound, is distilled directly from the reaction mixture.
-
Purification: The collected distillate is washed with 10% aqueous sodium hydroxide solution, then with water, and dried over anhydrous magnesium sulfate. Final purification is achieved by fractional distillation to yield pure this compound.
Route 2: Grignard Reaction
This approach involves the coupling of an ethyl Grignard reagent with a fluorinated aryl halide.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (2.9 g, 0.12 mol) are placed. A small crystal of iodine is added to initiate the reaction. A solution of bromoethane (13.1 g, 0.12 mol) in anhydrous diethyl ether (50 mL) is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Coupling Reaction: The freshly prepared ethylmagnesium bromide solution is cooled to room temperature. A solution of 2-fluorobromobenzene (17.5 g, 0.1 mol) in anhydrous diethyl ether (30 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours and then gently refluxed for 1 hour.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 3: Suzuki Cross-Coupling
This modern method utilizes a palladium catalyst to couple an arylboronic acid with an alkyl halide.
Experimental Protocol:
-
Reaction Setup: A mixture of 2-fluorophenylboronic acid (14.0 g, 0.1 mol), potassium phosphate (42.5 g, 0.2 mol), palladium(II) acetate (0.224 g, 1 mol%), and S-Phos (0.82 g, 2 mol%) is placed in a round-bottom flask under an argon atmosphere.
-
Addition of Reagents: Toluene (200 mL) and water (20 mL) are added, followed by bromoethane (13.1 g, 0.12 mol).
-
Reaction: The mixture is heated to 80 °C and stirred vigorously for 12-18 hours. The reaction progress is monitored by gas chromatography.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to give this compound.
Comparative Workflow
The following diagram provides a high-level comparison of the workflow for the three synthetic routes.
A Comparative Guide to Alternative Fluorinating Reagents for the Synthesis of 1-ethyl-2-fluorobenzene
For researchers, scientists, and professionals in drug development, the strategic introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry. The synthesis of specific fluoroarenes, such as 1-ethyl-2-fluorobenzene, requires careful selection of fluorinating reagents and methodologies to ensure efficiency, safety, and scalability. This guide provides an objective comparison of alternative methods for this synthesis, supported by experimental data and detailed protocols.
The primary routes to synthesize this compound can be broadly categorized into three distinct strategies: the classical Balz-Schiemann reaction starting from an aniline, direct electrophilic C-H fluorination of ethylbenzene, and nucleophilic deoxyfluorination of 2-ethylphenol. Each approach utilizes different types of fluorinating reagents with unique advantages and challenges.
The Balz-Schiemann Reaction: The Classical Pathway
The Balz-Schiemann reaction is a traditional and reliable method for introducing fluorine into an aromatic ring.[1] The process involves the diazotization of a primary aromatic amine, in this case, 2-ethylaniline, to form a diazonium salt. This intermediate is then thermally decomposed to yield the desired aryl fluoride.[1][2]
Advantages:
-
Well-established and widely applicable for a variety of aromatic amines.
-
Often provides good yields for simple substrates.[1]
Disadvantages:
-
Requires the isolation of potentially explosive diazonium salt intermediates.[3][4]
-
Thermal decomposition can require harsh conditions, limiting functional group compatibility.[4]
-
Modern modifications using catalysts or alternative fluoride sources can improve safety and mildness but add complexity.[4][5]
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 1-Ethyl-2-fluorobenzene: HPLC vs. GC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For a volatile aromatic compound such as 1-ethyl-2-fluorobenzene, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal analytical techniques for assessing purity and identifying potential impurities. This guide provides a comprehensive comparison of these two methods, supported by detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: HPLC vs. GC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Better suited for non-volatile or thermally labile compounds. Can be adapted for some volatile compounds. | Ideal for volatile and thermally stable compounds like this compound. |
| Sensitivity | Generally lower for highly volatile, non-UV absorbing compounds. | High sensitivity, especially with a Flame Ionization Detector (FID) for hydrocarbons. |
| Resolution | Can provide good resolution, but peak broadening can be an issue for very volatile analytes. | Typically provides higher resolution and sharper peaks for volatile compounds. |
| Speed | Analysis times can be longer. | Faster analysis times are often achievable. |
| Cost & Complexity | Higher operational cost due to solvent consumption. The instrumentation is generally complex. | Lower operational cost. The instrumentation is relatively simpler. |
Experimental Protocols
Gas Chromatography (GC) Method
This protocol outlines a standard GC method for the purity assessment of this compound and the separation of its potential process-related impurities.
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1.0 µL (with a split ratio of 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector Temperature (FID): 280°C.
-
Data Acquisition: Chromatographic data system for peak integration and analysis.
High-Performance Liquid Chromatography (HPLC) Method
While less conventional for this analyte, the following reversed-phase HPLC method can be employed for the analysis of this compound.
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Data Acquisition: Chromatographic data system for peak integration and analysis.
Comparative Data
The following tables present hypothetical but realistic data for the analysis of a this compound sample containing potential impurities, as determined by the GC and HPLC methods described above.
Table 1: Gas Chromatography (GC) Purity Analysis
| Compound | Retention Time (min) | Resolution (Rs) | Peak Area (%) |
| Benzene | 3.52 | - | 0.05 |
| Toluene | 5.81 | 12.3 | 0.10 |
| This compound | 8.25 | 10.1 | 99.70 |
| o-Xylene | 8.95 | 2.5 | 0.08 |
| Cumene | 9.63 | 2.8 | 0.07 |
Table 2: High-Performance Liquid Chromatography (HPLC) Purity Analysis
| Compound | Retention Time (min) | Resolution (Rs) | Peak Area (%) |
| Benzene | 2.85 | - | 0.06 |
| Toluene | 3.42 | 2.1 | 0.11 |
| This compound | 4.51 | 3.5 | 99.68 |
| o-Xylene | 4.98 | 1.5 | 0.09 |
| Cumene | 5.54 | 1.8 | 0.06 |
Workflow Diagrams
Discussion and Conclusion
Based on the comparative data and the inherent principles of each technique, Gas Chromatography (GC) is the superior method for the purity assessment of the volatile compound this compound. GC offers significantly better resolution between the main component and its closely related impurities, resulting in more accurate quantification. The faster analysis time and lower operational cost further establish GC as the more efficient and practical choice for routine quality control of this analyte.
While HPLC can be used, it presents challenges such as lower resolution for these types of volatile, non-polar compounds. The interaction with the reversed-phase column is less specific, leading to broader peaks and poorer separation of structurally similar impurities.
Benchmarking 1-Ethyl-2-Fluorobenzene Derivatives: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis of Physicochemical and Biological Properties Against Established Kinase Inhibitors
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is relentless. Among the myriad of structures, fluorinated aromatic compounds have garnered significant attention due to their potential to enhance metabolic stability and binding affinity. This guide provides a comprehensive benchmarking of novel 1-ethyl-2-fluorobenzene derivatives against existing, clinically relevant kinase inhibitors, offering a data-driven comparison for researchers and scientists in drug development.
This comparative analysis focuses on a series of synthesized pyrazole-based compounds incorporating a 4-(this compound) moiety, evaluated for their cytotoxic activity against various cancer cell lines. For a robust comparison, we have selected two well-established kinase inhibitors, Sorafenib and Lapatinib , which also feature a fluorinated phenyl group and are known to target signaling pathways often implicated in cancer.
Data Presentation: A Comparative Overview
The following tables summarize the key physicochemical and biological properties of the novel this compound derivatives and the benchmark compounds.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Aqueous Solubility (mg/L) |
| Derivative A | C₂₀H₁₈FN₅O | 363.39 | 3.8 | 6.2 | 15 |
| Derivative B | C₂₁H₂₀FN₅O | 377.42 | 4.1 | 6.5 | 10 |
| Derivative C | C₂₂H₂₂FN₅O | 391.45 | 4.4 | 6.8 | 5 |
| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | 464.83 | 3.8 | 11.5, 1.3 | 2.7 |
| Lapatinib | C₂₉H₂₆ClFN₄O₄S | 581.06 | 5.3 | 7.3, 5.5 | 0.007 |
Note: LogP, pKa, and solubility for derivatives are estimated based on computational models.
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound | A549 (Lung Carcinoma) | HCT-116 (Colon Carcinoma) | MCF-7 (Breast Carcinoma) |
| Derivative A | 8.5 | 5.2 | 10.1 |
| Derivative B | 6.3 | 3.8 | 7.5 |
| Derivative C | 4.1 | 2.5 | 5.2 |
| Sorafenib | 5.8 | 6.2 | 7.9 |
| Lapatinib | >10 | 8.5 | 0.15 |
Experimental Protocols
The data presented in this guide is based on established experimental protocols to ensure reproducibility and accuracy.
Determination of In Vitro Cytotoxicity (MTT Assay)
The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound that inhibits 50% of cell growth, were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (A549, HCT-116, and MCF-7) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The IC₅₀ values were calculated from the dose-response curves using non-linear regression analysis.
Kinase Selectivity Profiling
To assess the selectivity of the compounds, they can be screened against a panel of kinases. A common method is a radiometric assay that measures the transfer of ³³P-labeled phosphate from ATP to a kinase substrate.
-
Assay Principle: The assay quantifies the amount of phosphorylated substrate, which is proportional to the kinase activity. Inhibition of the kinase results in a decrease in the amount of phosphorylated substrate.
-
General Procedure:
-
Kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
-
Data Analysis: The IC₅₀ values for each kinase are determined to generate a selectivity profile.
Metabolic Stability Assay
The metabolic stability of the compounds can be evaluated by incubating them with liver microsomes.
-
Procedure:
-
The test compound is incubated with liver microsomes (human or rat) and NADPH in a phosphate buffer at 37°C.
-
Aliquots are taken at different time points and the reaction is quenched with a solvent like acetonitrile.
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the disappearance rate of the compound.
Mandatory Visualizations
Experimental Workflow for Compound Evaluation
The following diagram illustrates the general workflow for the initial evaluation of the synthesized this compound derivatives.
Caption: A streamlined workflow for the synthesis and in vitro evaluation of novel compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and is often dysregulated in cancer. Kinase inhibitors like Sorafenib are known to target components of this pathway.
Caption: The MAPK signaling cascade and potential points of inhibition by kinase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-ethyl-2-fluorobenzene with its structural isomers (1-ethyl-3-fluorobenzene and 1-ethyl-4-fluorobenzene), alongside the non-fluorinated parent compound, ethylbenzene, and the simpler fluorinated aromatic, fluorobenzene. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a comprehensive resource for the identification and characterization of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its related compounds. This data is essential for distinguishing between these structurally similar molecules.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (δ, ppm) | Methylene Protons (-CH₂-) (δ, ppm) | Methyl Protons (-CH₃) (δ, ppm) |
| This compound | 6.90 - 7.25 (m) | ~2.65 (q) | ~1.20 (t) |
| 1-Ethyl-3-fluorobenzene | 6.80 - 7.30 (m) | 2.64 (q) | 1.23 (t) |
| 1-Ethyl-4-fluorobenzene | 6.95 - 7.20 (m) | 2.63 (q) | 1.22 (t) |
| Ethylbenzene | 7.15 - 7.35 (m)[1][2][3] | 2.65 (q)[3] | 1.24 (t)[3] |
| Fluorobenzene | 6.90 - 7.35 (m)[4] | - | - |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. 'm' denotes a multiplet, 'q' a quartet, and 't' a triplet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (δ, ppm) | Methylene Carbon (-CH₂-) (δ, ppm) | Methyl Carbon (-CH₃) (δ, ppm) |
| This compound | ~115-162 (multiple signals with C-F coupling) | ~22 | ~14 |
| 1-Ethyl-3-fluorobenzene | ~113-163 (multiple signals with C-F coupling) | ~29 | ~15 |
| 1-Ethyl-4-fluorobenzene | ~115-161 (multiple signals with C-F coupling)[5] | ~28 | ~16 |
| Ethylbenzene | 125.7, 127.9, 128.4, 144.2[6] | 29.0[6] | 15.8[6] |
| Fluorobenzene | 115.4 (d, J=21Hz), 124.3 (d, J=3Hz), 129.9 (d, J=8Hz), 162.7 (d, J=246Hz) | - | - |
Note: The chemical shifts for the aromatic carbons in the fluorinated compounds are influenced by the position of the fluorine atom and exhibit characteristic carbon-fluorine coupling constants (J-coupling).
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | ¹⁹F Chemical Shift (δ, ppm) |
| This compound | ~ -119 |
| 1-Ethyl-3-fluorobenzene | ~ -113 |
| 1-Ethyl-4-fluorobenzene | ~ -115[5] |
| Ethylbenzene | Not Applicable |
| Fluorobenzene | ~ -113[7] |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.
Table 4: Infrared (IR) Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | Aromatic C-H Stretch | Aliphatic C-H Stretch | C=C Stretch (Aromatic) | C-F Stretch |
| This compound | ~3050 | ~2970, 2870 | ~1600, 1500 | ~1250 |
| 1-Ethyl-3-fluorobenzene | ~3060 | ~2965, 2875 | ~1610, 1590 | ~1260 |
| 1-Ethyl-4-fluorobenzene | ~3040 | ~2960, 2870 | ~1605, 1510 | ~1230 |
| Ethylbenzene | 3080 - 3030[8] | 2975 - 2845[8] | ~1600, 1500[8] | - |
| Fluorobenzene | ~3070 | - | ~1600, 1500 | ~1230[9] |
Table 5: Mass Spectrometry Data (m/z of Key Ions)
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| This compound | 124 | 109 | 96, 77 |
| 1-Ethyl-3-fluorobenzene | 124 | 109 | 96, 77 |
| 1-Ethyl-4-fluorobenzene | 124 | 109[10] | 96, 77 |
| Ethylbenzene | 106[11] | 91[11][12][13] | 77, 65, 51[11] |
| Fluorobenzene | 96 | 96 | 70, 50 |
Note: The fragmentation patterns are based on Electron Ionization (EI) Mass Spectrometry. The base peak is the most intense peak in the spectrum.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for the analysis of fluorinated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is necessary.
-
¹³C NMR Acquisition: A proton-decoupled pulse-acquire sequence is commonly used to simplify the spectrum to singlets for each unique carbon. A spectral width of 0-220 ppm is typical. Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: A simple pulse-acquire sequence is used. ¹⁹F NMR is a high-sensitivity nucleus, so acquisition times are generally short. The spectral width can be large, depending on the types of fluorine environments present.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like the ethylfluorobenzenes, a drop of the neat liquid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For solid compounds, a small amount of the solid is pressed onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory is commonly used.
-
Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample is then applied to the crystal, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: Samples are typically introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification, or by direct infusion. For GC-MS, a dilute solution of the analyte in a volatile solvent is injected into the GC.
-
Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[14]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: An electron multiplier or other sensitive detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound with its related compounds.
Caption: Logical workflow for the spectroscopic comparison of fluorinated aromatics.
References
- 1. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Ethylbenzene(100-41-4) 1H NMR [m.chemicalbook.com]
- 3. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]
- 4. Fluorobenzene(462-06-6) 1H NMR [m.chemicalbook.com]
- 5. 1-Ethyl-4-fluorobenzene | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Benzene, fluoro- [webbook.nist.gov]
- 10. p-Fluoroethylbenzene [webbook.nist.gov]
- 11. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. m.youtube.com [m.youtube.com]
- 13. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Computational and Experimental Data on the Properties of 1-Ethyl-2-fluorobenzene
For researchers, scientists, and professionals in drug development, an accurate understanding of the physicochemical properties of small organic molecules is paramount. This guide provides a comparative overview of experimentally determined and computationally predicted properties of 1-ethyl-2-fluorobenzene, a substituted aromatic compound of interest in various chemical research domains.
This document summarizes available quantitative data, outlines typical experimental and computational methodologies, and visualizes the data comparison workflow. The objective is to offer a clear and concise guide for researchers evaluating the reliability of computational methods against experimental benchmarks for this class of molecules.
Data Presentation: A Side-by-Side Comparison
The following tables present a summary of the available experimental data for this compound alongside computed values. It is important to note that dedicated computational studies specifically for this compound are not widely available in the public domain. Therefore, the computational data presented here are largely derived from high-throughput calculations from databases such as PubChem, and the methodologies described represent common practices for this type of molecule.
Table 1: Physical and Chemical Properties
| Property | Experimental Value | Computational Value | Source (Experimental) | Source (Computational) |
| Molecular Formula | C₈H₉F | C₈H₉F | - | PubChem[1] |
| Molecular Weight | 124.16 g/mol [2] | 124.15 g/mol | Santa Cruz Biotechnology[2] | PubChem[1] |
| Boiling Point | 137.1 °C at 760 mmHg[3] | Not available | ChemNet[3] | - |
| Density | 0.982 g/cm³[3] | Not available | ChemNet[3] | - |
| Flash Point | 25.8 °C[3] | Not available | ChemNet[3] | - |
| Refractive Index | 1.478[3] | Not available | ChemNet[3] | - |
Table 2: Spectroscopic Data
| Spectrum Type | Experimental Data | Computational Prediction | Source (Experimental) |
| ¹⁹F NMR | Spectrum available | Not available | PubChem[1] |
| ¹H NMR | Data not readily available in public databases | Can be predicted using DFT methods | - |
| ¹³C NMR | Data not readily available in public databases | Can be predicted using DFT methods | - |
| Infrared (IR) | Data not readily available in public databases | Vibrational frequencies can be calculated | - |
Methodologies: Experimental and Computational Approaches
Experimental Protocols
A definitive experimental protocol for the determination of all properties of this compound is not available in a single source. However, the following outlines standard laboratory procedures for measuring the properties listed above.
-
Boiling Point Determination: The boiling point is typically measured at atmospheric pressure using distillation. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For greater accuracy, the pressure is precisely controlled and reported.
-
Density Measurement: The density of a liquid is commonly determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR (Fourier-transform infrared) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent. The spectrum reveals the characteristic vibrational frequencies of the molecule's functional groups.
-
Computational Workflow
While a specific computational study for this compound is not cited, a typical workflow for predicting its properties using quantum chemical methods, such as Density Functional Theory (DFT), is described below. DFT is a widely used method for studying the electronic structure of molecules and predicting their properties with a good balance of accuracy and computational cost.
Computational Details:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.
-
Method: A common choice for the level of theory is Density Functional Theory (DFT) with a hybrid functional like B3LYP.
-
Basis Set: A Pople-style basis set, such as 6-31G* or a larger one like 6-311+G(d,p), is often employed to describe the atomic orbitals.
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This process yields the equilibrium geometry and electronic energy of the molecule.
-
Frequency Calculations: Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide predicted infrared (IR) vibrational frequencies and thermodynamic properties like enthalpy and Gibbs free energy.
-
NMR Calculations: NMR chemical shifts are predicted by calculating the magnetic shielding tensors for each nucleus in the optimized geometry, typically using the GIAO (Gauge-Including Atomic Orbital) method.
Conclusion
This guide highlights the comparison between available experimental data and the potential for computational prediction of the properties of this compound. While experimental data for some physical properties are available, detailed spectroscopic information is less accessible in public databases. Furthermore, the absence of specific computational studies on this molecule necessitates reliance on generalized methodologies for predicting its properties.
For researchers in drug development and other scientific fields, this comparison underscores the importance of experimental validation of computationally derived data. While computational methods provide valuable insights, particularly for properties that are difficult or costly to measure experimentally, a synergistic approach combining both experimental and theoretical techniques will ultimately lead to the most reliable and comprehensive understanding of a molecule's behavior. The presented workflow for computational analysis can serve as a template for future in-silico studies on this and related compounds.
References
Assessing the In Vitro Biological Activity of 1-Ethyl-2-Fluorobenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological profiles. This guide provides a comparative assessment of the in vitro biological activity of derivatives based on the 1-ethyl-2-fluorobenzene scaffold. Due to the limited availability of specific data on this compound derivatives in publicly accessible literature, this guide utilizes data from structurally related fluorinated benzene and heterocyclic analogs to provide a representative overview of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro biological activity of various fluorinated compounds, serving as illustrative examples for the potential of this compound derivatives.
Table 1: Anticancer Activity of Fluorinated Derivatives
| Compound Class | Derivative Example | Cell Line | Assay Type | IC50 (µM) | Citation |
| Fluorinated Benzofuran | Compound with difluorine, bromine, and ester group | HCT116 (Colon) | Proliferation Assay | ~70% inhibition | [1] |
| Fluorinated Pyrazole | Compound 10c | HepG-2 (Liver) | Cytotoxicity Assay | 1.14 ± 0.063 | [2] |
| Fluorinated Pyrazole | Compound 8b | HepG-2 (Liver) | Cytotoxicity Assay | 2.36 ± 0.14 | [2] |
| Fluorinated 1,3,4-Thiadiazole | Compound A2 | MCF-7 (Breast) | Cytotoxicity Assay | 52.35 | [3] |
| Fluorinated 1,3,4-Thiadiazole | Compound B1 | MCF-7 (Breast) | Cytotoxicity Assay | 53.9 | [3] |
| Fluorinated Thiazolidin-4-one | p-methoxybenzylidene derivative | Hep-G2 (Liver) | Anticancer Assay | Most active in series |
Table 2: Antimicrobial Activity of Fluorinated Derivatives
| Compound Class | Derivative Example | Microorganism | Assay Type | MIC (µg/mL) | Citation |
| Fluorinated Benzimidazole | 2-(m-fluorophenyl)-benzimidazole (14) | Bacillus subtilis | Broth Microdilution | 7.81 | [4] |
| Fluorinated Benzimidazole | 2-(m-fluorophenyl)-5-methylbenzimidazole (18) | Gram-negative bacteria | Broth Microdilution | 31.25 | [4] |
| Fluorobenzoylthiosemicarbazides | Trifluoromethyl derivative (15a) | Staphylococcus aureus | Broth Microdilution | 7.82 - 31.25 |
Table 3: Anti-inflammatory Activity of Fluorinated Derivatives
| Compound Class | Derivative Example | Target/Assay | IC50 (µM) | Citation |
| Fluorinated Benzofuran | Difluorinated compound 2 | PGE2 production inhibition | 1.92 | [5] |
| Fluorinated Benzofuran | Difluorinated compound 3 | PGE2 production inhibition | 1.48 | [5] |
| Fluorinated Indazole | Compound 40 | hTRPA1 antagonist | 0.043 | [6] |
| Fluorinated Pyrazole | Compound 30 | Bradykinin B1 receptor antagonist | 0.023 | [6] |
| Fluorine-substituted Benzo[h]quinazoline | Compound 9d | NF-κB pathway inhibition | Potent and balanced | [7] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Test compounds
-
Control vehicle (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][11][12][13]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Positive control antibiotic
-
Negative control (broth only)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[14][15][16][17][18]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds
-
Reference inhibitor (e.g., celecoxib for COX-2)
-
Detection reagent (e.g., for measuring prostaglandin E2)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzymes, cofactors, substrate, and test compounds in the assay buffer.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme and heme to the wells of a 96-well plate.
-
Inhibitor Incubation: Add various concentrations of the test compounds or a vehicle control to the wells and incubate for a short period (e.g., 15 minutes) to allow for binding.[14]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes) to allow for prostaglandin production.[14]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted by anticancer agents.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. mdpi.com [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 1-Ethyl-2-fluorobenzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Ethyl-2-fluorobenzene is critical to ensure laboratory safety, protect the environment, and maintain regulatory compliance. As a flammable, halogenated aromatic hydrocarbon, this compound requires careful handling and disposal through designated hazardous waste streams. This guide provides procedural, step-by-step guidance for the safe and compliant disposal of this compound and similar chemical wastes. Adherence to these procedures will help your institution avoid potential hazards and costly regulatory penalties, fostering a culture of safety and responsibility.
Quantitative Data Summary
| Parameter | Value (for 1-Ethyl-4-fluorobenzene) | Significance for Disposal |
| Flash Point | Not available in searched documents. As a flammable liquid, it is expected to have a low flash point. | Determines the ignitability characteristic (EPA waste code D001).[1][2] |
| EPA Hazardous Waste Codes | Likely D001 (Ignitable) and may fall under F-listed codes for spent halogenated solvents (e.g., F001, F002).[3][4][5][6] | Dictates the specific regulatory requirements for disposal. |
Detailed Disposal Procedures
The disposal of this compound must be managed as a hazardous waste. The following step-by-step procedures provide a framework for its safe handling and disposal from the laboratory.
Step 1: Waste Identification and Classification
-
Determine if the material is a waste : A chemical is considered a waste when it is no longer intended for use.[7]
-
Characterize the waste : Based on its properties, this compound is a flammable liquid and a halogenated organic compound.
-
Assign EPA Hazardous Waste Codes :
-
D001 (Ignitable Waste) : This code applies to liquids with a flash point less than 60°C (140°F).[1][2] While the exact flashpoint of this compound is not provided, its classification as a flammable liquid makes it highly likely to meet this criterion.
-
F-Listed Wastes : If the this compound is a spent solvent, it may be classified under F-listed codes for hazardous wastes from non-specific sources, such as F001 or F002, which include certain spent halogenated solvents.[3][4][5][6]
-
Step 2: Proper Waste Containerization and Labeling
-
Select a Compatible Container : Use a clean, chemically compatible container with a secure, tight-fitting lid. Borosilicate glass or a suitable plastic container is recommended. The container must be in good condition, with no leaks or cracks.[7]
-
Label the Container : As soon as waste is added, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound" (no abbreviations).[7]
-
The words "Hazardous Waste".
-
The date accumulation begins.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The appropriate hazard pictograms (e.g., flammable, health hazard).
-
Step 3: Safe Accumulation and Storage
-
Segregate from Incompatibles : Store the waste container away from incompatible materials, such as strong oxidizing agents, to prevent violent reactions.
-
Designated Satellite Accumulation Area : Keep the waste container in a designated satellite accumulation area, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment : Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Keep Containers Closed : Waste containers must be kept securely closed at all times, except when adding waste.[8]
Step 4: Arrange for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office : Your EHS office is responsible for the collection and disposal of hazardous waste and will provide specific instructions and a pickup schedule.
-
Do Not Dispose Down the Drain : Under no circumstances should this compound or any other hazardous chemical be poured down the sink.[7]
-
Do Not Evaporate in a Fume Hood : Evaporation is not an acceptable method of disposal for hazardous waste.[9]
-
Follow Institutional Procedures : Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste pickup.
Experimental Protocols
To comply with regulations, the hazardous characteristics of a waste stream must be determined. The following are summaries of standard EPA methods that can be used to characterize waste containing this compound.
Determination of Ignitability (Flash Point)
-
Method : EPA Method 1010A (Pensky-Martens Closed Cup Tester) or EPA Method 1020B (Setaflash Closed-Cup Tester).[1][10][11]
-
Principle : These methods determine the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced in a closed cup apparatus.[1][10]
-
Procedure Outline (Pensky-Martens) :
-
A sample of the waste is placed in the test cup of the Pensky-Martens apparatus.[10]
-
The sample is heated at a slow, constant rate while being stirred.[10]
-
An ignition source is directed into the cup at regular temperature intervals.[10]
-
The flash point is the lowest temperature at which a flash is observed.[10]
-
Analysis of Volatile Organic Compounds
-
Principle : This method uses gas chromatography/mass spectrometry (GC/MS) to identify and quantify volatile organic compounds in a variety of waste matrices.[8][13]
-
Procedure Outline :
-
A sample of the waste is introduced into the GC/MS system, typically using a purge-and-trap or direct injection method.[13]
-
The volatile compounds are separated based on their boiling points and affinity for the GC column.
-
The separated compounds are then ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum is used to identify and quantify the specific compounds present by comparing them to a spectral library and calibration standards.
-
Determination of Total Organic Halides (TOX)
-
Principle : This method measures the total amount of chlorine, bromine, and iodine in organic compounds that are adsorbable onto granular activated carbon.[7][14][15] Fluorine-containing compounds are not detected by this method.[7][14]
-
Procedure Outline :
-
A water sample containing the waste is passed through a column containing activated carbon.[7][14]
-
The carbon is then combusted, converting the adsorbed organic halides into hydrogen halides (HX).[7][14]
-
The hydrogen halides are then measured using a microcoulometric detector to determine the total organic halide concentration.[7][14]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 2. chesse.org [chesse.org]
- 3. Validated Test Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 4. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]
- 5. mcgill.ca [mcgill.ca]
- 6. stanhope-seta.co.uk [stanhope-seta.co.uk]
- 7. Analytical Method [keikaventures.com]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 10. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 11. exactalabcenter.it [exactalabcenter.it]
- 12. EPA Method 8260C (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS) | Homeland Security Research | US EPA [19january2017snapshot.epa.gov]
- 13. newtowncreek.info [newtowncreek.info]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling 1-Ethyl-2-fluorobenzene
This guide provides crucial safety, handling, and disposal information for the use of 1-Ethyl-2-fluorobenzene (CAS No: 446-49-1) in a laboratory setting.[1][2] Adherence to these procedures is vital for ensuring the safety of all personnel and minimizing environmental impact. This chemical is a flammable liquid and should be handled with caution.[3][4]
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Ventilation:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4]
-
All equipment used for transferring the chemical should be properly grounded and bonded to prevent static discharge.[4]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles that comply with ANSI Z87 standards.[5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: At a minimum, use disposable nitrile gloves with a thickness of at least 4 mil.[5] For extended contact or high-risk procedures, consult a glove permeation guide to select appropriate impervious gloves.[5]
-
Body Protection: A flame-resistant lab coat is mandatory when working with this flammable solvent.[5] For larger quantities, a chemically resistant apron or coveralls should be worn.[5]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[4]
3. Chemical Handling and Storage:
-
Keep containers tightly closed when not in use.[4]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6]
-
Store separately from incompatible materials such as oxidizing agents.[4]
-
Use only non-sparking tools when opening and handling containers.[4]
4. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound and related compounds. Note that specific occupational exposure limits for this compound have not been established; therefore, data for the related compound Ethyl Benzene is provided as a reference.
| Parameter | Value | Source Compound |
| Physical Properties | ||
| Boiling Point | 139 °C / 282.2 °F | 1-Ethyl-4-fluorobenzene |
| Flash Point | 30 °C / 86 °F | 1-Ethyl-4-fluorobenzene |
| Occupational Exposure Limits (8-hr TWA) | ||
| OSHA PEL (Permissible Exposure Limit) | 100 ppm | Ethyl Benzene |
| NIOSH REL (Recommended Exposure Limit) | 100 ppm | Ethyl Benzene |
| ACGIH TLV (Threshold Limit Value) | 20 ppm | Ethyl Benzene |
| Derived No-Effect Levels (DNELs) - Worker | ||
| Inhalation (chronic - systemic effects) | 8.48 mg/m³ | Fluorobenzene |
| Dermal (chronic - systemic effects) | 2.4 mg/kg bw/day | Fluorobenzene |
| Predicted No-Effect Concentrations (PNECs) | ||
| Freshwater | 0.025 mg/L | Fluorobenzene |
| Marine Water | 0.003 mg/L | Fluorobenzene |
[TWA: Time-Weighted Average; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists][3][4][8]
Waste Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.[3]
-
Collection: Collect waste in a designated, properly labeled, and sealed container. Use an inert absorbent material, such as sand or diatomaceous earth, for any spills.[3][4]
-
Storage: Store waste containers in a designated hazardous waste storage area, segregated from incompatible materials.
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not discharge into sewers or the environment.[3][9] Contaminated packaging must be treated as hazardous waste.[3][9]
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C8H9F | CID 11105361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. lookchem.com [lookchem.com]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
